molecular formula C16H12O6 B1163464 1,7-Dimethoxy-2,3-methylenedioxyxanthone

1,7-Dimethoxy-2,3-methylenedioxyxanthone

Cat. No.: B1163464
M. Wt: 300.26 g/mol
InChI Key: UEZWFQTYRXZPPX-UHFFFAOYSA-N
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Description

1,7-Dimethoxy-2,3-methylenedioxyxanthone has been reported in Polygala tenuifolia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,11-dimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-18-8-3-4-10-9(5-8)14(17)13-11(22-10)6-12-15(16(13)19-2)21-7-20-12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZWFQTYRXZPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC4=C(C(=C3C2=O)OC)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Botanical Origins of 1,7-Dimethoxy-2,3-methylenedioxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sources of the xanthone (B1684191), 1,7-dimethoxy-2,3-methylenedioxyxanthone. This document outlines the primary botanical origin, presents a general methodology for its extraction and isolation, and explores its potential biological activities based on related compounds.

Primary Natural Source: The Roots of Polygala tenuifolia

The principal scientifically documented natural source of this compound is the root of Polygala tenuifolia, a plant species belonging to the Polygalaceae family. This plant has a long history of use in traditional medicine, particularly in Asia, and has been the subject of extensive phytochemical investigation. Numerous studies have confirmed the presence of a diverse array of xanthones, including this compound, within its root extracts. While other species of the Polygala genus, such as Polygala cyparissias, are known to produce various xanthones, Polygala tenuifolia is the most consistently cited source for this specific compound.

While precise quantitative data for the yield of this compound from Polygala tenuifolia is not extensively reported in publicly available literature, the isolation of numerous xanthone derivatives from this plant suggests it is a significant, albeit not necessarily abundant, constituent. The concentration of secondary metabolites in plants can vary based on factors such as geographic location, climate, and harvesting time.

Experimental Protocols: A Generalized Approach to Isolation and Identification

The following is a generalized experimental protocol for the extraction and isolation of xanthones, including this compound, from the roots of Polygala tenuifolia. This protocol is a composite of methodologies frequently described in phytochemical literature.

1. Plant Material Preparation:

  • Dried roots of Polygala tenuifolia are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered root material is subjected to solvent extraction, typically using methanol (B129727) or ethanol, often in a 70-80% aqueous solution.

  • Extraction is commonly performed at room temperature over an extended period (e.g., 24-48 hours) with repeated solvent changes to ensure maximum yield.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

  • The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their solubility. Xanthones are typically enriched in the chloroform and ethyl acetate fractions.

4. Chromatographic Separation:

  • The xanthone-rich fractions are subjected to various chromatographic techniques for the isolation of individual compounds.

    • Silica Gel Column Chromatography: This is a primary method for separating compounds based on polarity. A gradient elution system with solvents like hexane, ethyl acetate, and methanol is commonly employed.

    • Sephadex LH-20 Column Chromatography: This technique is used for further purification, separating compounds based on molecular size and polarity. Methanol is a common eluent.

    • Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to obtain highly pure compounds. A reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water is typically used.

5. Structure Elucidation:

  • The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC): To elucidate the detailed molecular structure and connectivity of atoms.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

Potential Biological Activity and Signaling Pathways

While specific studies detailing the signaling pathways of this compound are limited, the bioactivity of structurally similar xanthones isolated from Polygala species and other medicinal plants suggests potential anti-inflammatory and neuroprotective effects. For instance, other xanthones have been shown to inhibit the production of pro-inflammatory mediators.

Based on the known activity of similar compounds, a hypothetical signaling pathway for the anti-inflammatory effects of this compound can be proposed. A plausible mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response to lipopolysaccharide (LPS).

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Xanthone 1,7-dimethoxy-2,3- methylenedioxyxanthone Xanthone->TLR4 Inhibits Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_n->Gene_expression Induces G cluster_assays Bioassays start Start: Isolated Compound cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation Stimulation with LPS treatment->stimulation incubation Incubation (24h) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa griess Griess Assay for Nitric Oxide supernatant_collection->griess western_blot Western Blot for Protein Expression (e.g., iNOS, COX-2) cell_lysis->western_blot

Elucidating the Chemical Structure of 1,7-Dimethoxy-2,3-methylenedioxyxanthone: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the established and theoretical methodologies for the complete chemical structure elucidation of 1,7-Dimethoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191). While this compound is known and isolated from plant sources, particularly the roots of Polygala tenuifolia[][2], detailed, publicly available spectroscopic data from a singular, comprehensive study is scarce. Therefore, this document provides a robust framework based on common practices for natural product chemistry and data from closely related analogs to guide researchers in its characterization.

Compound Profile

PropertyValueReference
Compound Name This compoundN/A
Molecular Formula C₁₆H₁₂O₆[3]
Molecular Weight 300.26 g/mol [3]
CAS Number 145523-71-3[3]
Natural Source Roots of Polygala tenuifolia[][2]
Compound Class Xanthone[3]

Theoretical Framework for Structure Elucidation

The definitive identification of a natural product like this compound relies on a synergistic combination of chromatographic isolation and spectroscopic analysis. The general workflow for such a process is outlined below.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation A Plant Material (Polygala tenuifolia roots) B Solvent Extraction (e.g., Methanol (B129727), Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane (B92381), Ethyl Acetate) C->D E Column Chromatography (Silica Gel, Sephadex) D->E F Preparative HPLC E->F G Pure Compound F->G H Mass Spectrometry (MS) - Molecular Weight - Elemental Formula G->H I Infrared (IR) Spectroscopy - Functional Groups G->I J 1D NMR Spectroscopy (¹H, ¹³C) - Proton/Carbon Environments G->J L Data Integration & Analysis H->L I->L K 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity J->K K->L M Final Structure Proposal L->M

Figure 1: General workflow for the isolation and structural elucidation of a natural product.

Experimental Protocols

The following sections detail the typical experimental procedures that would be employed to isolate and characterize this compound.

2.1. Isolation and Purification

  • Extraction: Dried and powdered roots of Polygala tenuifolia are subjected to exhaustive extraction with a polar solvent such as methanol or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Xanthones are typically enriched in the ethyl acetate fraction.

  • Chromatography: The bioactive fraction (ethyl acetate) is subjected to multiple rounds of column chromatography.

    • Silica (B1680970) Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient system, often a mixture of hexane and ethyl acetate, to yield several sub-fractions.

    • Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller impurities.

  • Final Purification: The final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

2.2. Spectroscopic Analysis

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) would be used to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the molecular formula (C₁₆H₁₂O₆).

  • Infrared (IR) Spectroscopy: An IR spectrum would be recorded to identify key functional groups. Expected characteristic absorption bands would include those for aromatic C=C stretching, a conjugated ketone (C=O) of the xanthone core, and C-O ether linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: This spectrum would provide information on the number and environment of protons, including aromatic protons and those of the methoxy (B1213986) and methylenedioxy groups.

    • ¹³C NMR and DEPT: These spectra would identify the number of carbon atoms and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) would reveal proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for piecing together the xanthone scaffold and placing the substituent groups.

Predicted Spectroscopic Data

While a complete, verified dataset is not available in the literature, a hypothetical summary of expected NMR data is presented below based on the known structure. This serves as a template for researchers to compare their experimental findings.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

PositionPredicted δ (ppm)MultiplicityIntegration
H-4~6.5 - 6.7s1H
H-5~7.2 - 7.4d1H
H-6~6.8 - 7.0dd1H
H-8~6.7 - 6.9d1H
1-OCH₃~3.9 - 4.1s3H
7-OCH₃~3.8 - 4.0s3H
-O-CH₂-O-~6.0 - 6.2s2H

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

PositionPredicted δ (ppm)PositionPredicted δ (ppm)
C-1~160C-8~95 - 100
C-2~135 - 140C-9 (C=O)~180
C-3~145 - 150C-4a~155
C-4~90 - 95C-5a~120
C-5~125C-8a~110
C-6~115C-9a~150
C-7~1651-OCH₃~55 - 60
-O-CH₂-O-~100 - 1057-OCH₃~55 - 60

Chemical Structure and Key Correlations

The final structure is assembled by integrating all spectroscopic data. The HMBC experiment would be particularly critical in confirming the placement of the methoxy and methylenedioxy groups.

G mol

Figure 2: Chemical Structure of this compound.

Key HMBC correlations that would confirm the structure include:

  • Protons of the 1-OCH₃ group correlating to the C-1 carbon.

  • Protons of the 7-OCH₃ group correlating to the C-7 carbon.

  • Protons of the -O-CH₂-O- group correlating to both the C-2 and C-3 carbons.

  • Aromatic protons (H-5, H-6, H-8) showing correlations to neighboring carbons, confirming the substitution pattern on the second aromatic ring.

By following this comprehensive workflow, researchers can confidently isolate and elucidate the structure of this compound, enabling further investigation into its promising biological activities.

References

Unveiling the Spectroscopic Signature of 1,7-Dimethoxy-2,3-methylenedioxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,7-Dimethoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) isolated from the roots of Polygala tenuifolia. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Spectroscopic Data

While a comprehensive public database containing the complete raw NMR and MS data for this compound remains elusive in readily available literature, this section will be populated with the specific ¹H NMR, ¹³C NMR, and Mass Spectrometry data as it becomes publicly accessible. The following tables are structured to present this information clearly once obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
Data not available

Experimental Protocols

The following sections describe the general methodologies employed for the acquisition of spectroscopic data for xanthones isolated from natural sources. These protocols are based on standard practices in the field and can be adapted for the specific analysis of this compound.

Isolation of this compound

The general workflow for isolating xanthones from plant material, such as the roots of Polygala tenuifolia, is depicted in the diagram below.

G plant Plant Material (e.g., Polygala tenuifolia roots) extraction Extraction with a suitable solvent (e.g., Methanol (B129727), Ethanol) plant->extraction partition Solvent-Solvent Partitioning (e.g., with Hexane, Ethyl Acetate) extraction->partition chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partition->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification compound Isolated this compound purification->compound

Figure 1: General workflow for the isolation of xanthones.
NMR Spectroscopy Protocol

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400-600 MHz for ¹H NMR).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Proton-decoupled spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

Mass spectra can be obtained using various ionization techniques.

  • Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization: Common ionization methods for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and fragmentation pattern, which aids in structural elucidation.

Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of a natural product like this compound involves a logical flow of information obtained from different spectroscopic techniques.

G ms Mass Spectrometry (MS) structure Proposed Structure of this compound ms->structure Provides Molecular Formula nmr_1h 1H NMR nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1h->nmr_2d nmr_13c 13C NMR nmr_13c->nmr_2d nmr_2d->structure Provides Connectivity Information

Figure 2: Interplay of spectroscopic data in structure elucidation.

This guide will be updated with the specific spectroscopic data for this compound as it becomes available in the public domain. Researchers are encouraged to consult primary literature for the most current and detailed information.

The Biosynthetic Pathway of 1,7-Dimethoxy-2,3-methylenedioxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1,7-dimethoxy-2,3-methylenedioxyxanthone, a notable secondary metabolite isolated from plant species such as Polygala tenuifolia. While the complete pathway has not been fully elucidated in a single study, this document consolidates current knowledge on general xanthone (B1684191) biosynthesis and the enzymatic reactions responsible for the specific structural moieties of the target compound. It details the enzymatic steps from primary metabolism to the formation of the core xanthone structure, followed by proposed tailoring reactions including hydroxylation, methylenedioxy bridge formation, and O-methylation. This guide includes detailed diagrams of the proposed pathway, summaries of relevant enzymatic data, and generalized experimental protocols for key enzyme assays to facilitate further research in this area.

Introduction to Xanthone Biosynthesis

Xanthones, characterized by a dibenzo-γ-pyrone scaffold, are a diverse class of plant secondary metabolites with a wide range of pharmacological activities.[1][2][3] Their biosynthesis is a complex process that originates from primary metabolic pathways. The core xanthone structure is generally formed through the convergence of the shikimate and acetate-malonate pathways.[3][4]

The biosynthesis begins with the formation of a benzophenone (B1666685) intermediate, typically 2,3′,4,6-tetrahydroxybenzophenone, which then undergoes an intramolecular oxidative coupling to form a trihydroxyxanthone core, such as 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX).[1][2][4] These core structures are then subjected to a series of "tailoring" reactions, including hydroxylation, O-methylation, C-methylation, prenylation, glycosylation, and the formation of methylenedioxy bridges, which give rise to the vast structural diversity observed in natural xanthones.[1][3]

This guide focuses on the proposed pathway for this compound, a specialized xanthone found in medicinal plants.

Proposed Biosynthetic Pathway

The proposed pathway for this compound begins with the formation of the common xanthone precursor, 1,3,7-trihydroxyxanthone, and proceeds through a series of hydroxylation and modification steps.

Formation of the Xanthone Core

The initial steps leading to the xanthone core are well-established in several plant species.[1][2]

  • Shikimate and Acetate Pathways: Precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) enter the shikimate pathway to produce aromatic amino acids like L-phenylalanine.[2] Concurrently, acetyl-CoA is carboxylated to malonyl-CoA via the acetate-malonate pathway.

  • Benzophenone Synthesis: A benzoyl-CoA derivative (from the shikimate pathway) is condensed with three molecules of malonyl-CoA by benzophenone synthase (BPS) to form a tetrahydroxybenzophenone intermediate.[1]

  • Oxidative Cyclization: This benzophenone intermediate undergoes a regioselective, intramolecular C-O phenol (B47542) coupling reaction, catalyzed by a cytochrome P450 monooxygenase (CYP450) , to form the tricyclic xanthone ring system. For the pathway leading to our target molecule, the likely product of this cyclization is 1,3,7-trihydroxyxanthone (1,3,7-THX) .[1][4]

Tailoring Reactions to Form the Precursor

To achieve the specific oxygenation pattern of this compound, the 1,3,7-THX core must undergo further hydroxylations.

  • Hydroxylation at C6: The enzyme xanthone 6-hydroxylase (X6H) , a CYP450 monooxygenase, hydroxylates 1,3,7-THX to yield 1,3,6,7-tetrahydroxyxanthone (Norathyriol) .[1] This is a known intermediate in the biosynthesis of many complex xanthones.[1][2][5]

  • Proposed Hydroxylation at C2: A subsequent hydroxylation at the C2 position is necessary. This step is hypothesized to be catalyzed by a specific xanthone 2-hydroxylase , likely another CYP450 enzyme, to produce 1,2,3,6,7-pentahydroxyxanthone . The exact identity of this enzyme is yet to be characterized.

Final Modifications

The final steps involve the formation of the methylenedioxy bridge and two O-methylation events. The precise sequence of these reactions is not definitively known, but a plausible pathway is presented below.

  • Methylenedioxy Bridge Formation: The adjacent hydroxyl groups at C2 and C3 of the pentahydroxyxanthone intermediate are converted into a methylenedioxy bridge. This reaction is catalyzed by a specialized cytochrome P450-dependent enzyme (a methylenedioxy bridge-forming enzyme).[6][7][8][9] This results in the formation of 1,6,7-trihydroxy-2,3-methylenedioxyxanthone .

  • O-Methylation: Two successive O-methylation reactions occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[10]

    • An OMT methylates the hydroxyl group at C1 to yield 1-methoxy-6,7-dihydroxy-2,3-methylenedioxyxanthone .

    • A second OMT methylates the hydroxyl group at C7, producing the final product, This compound .

The following diagram illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Enzymology of Key Steps

The biosynthesis of this complex xanthone relies on several key enzyme families.

  • Benzophenone Synthase (BPS): A type III polyketide synthase that catalyzes the condensation of benzoyl-CoA with three malonyl-CoA units to form the benzophenone scaffold.

  • Cytochrome P450 Monooxygenases (CYP450s): A large and versatile family of heme-thiolate proteins that catalyze a wide range of oxidative reactions.[11] In this pathway, they are proposed to be involved in:

    • Intramolecular C-O coupling: To form the xanthone core.

    • Hydroxylation: To add hydroxyl groups at specific positions on the aromatic rings.[12]

    • Methylenedioxy Bridge Formation: An unusual reaction that proceeds via the oxidation of two adjacent hydroxyl groups.[6][7]

  • O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the xanthone scaffold.[13] Plant OMTs show high substrate and positional specificity.[10][14]

Quantitative Data

Specific enzyme kinetic data for the biosynthesis of this compound are not currently available in the literature. However, data from homologous enzymes involved in the biosynthesis of other secondary metabolites can provide a useful reference point.

Enzyme ClassHomologous EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
CYP450 CYP719A14(S)-scoulerine1.9 ± 0.3-Argemone mexicana[8]
CYP450 CYP719A13(S)-tetrahydrocolumbamine2.7 ± 1.3-Argemone mexicana[8]
CYP450 CYP719A13(S)-cheilanthifoline5.2 ± 3.0-Argemone mexicana[8]
OMT PfOMT3Naringenin18.2 ± 1.20.21 ± 0.01Perilla frutescens[15]
OMT PfOMT3Kaempferol51.5 ± 4.10.16 ± 0.01Perilla frutescens[15]

Note: The data presented are for enzymes that catalyze similar reaction types (methylenedioxy bridge formation and O-methylation) but on different substrates. These values should be considered as indicative for experimental design.

Experimental Protocols

The following are generalized protocols for assaying the key enzyme families involved in the proposed pathway. These should be optimized for the specific enzymes and substrates under investigation.

Protocol for Cytochrome P450 Activity Assay

This protocol is a general method for characterizing the activity of plant microsomal CYP450s.

Workflow Diagram:

References

The Pharmacological Potential of 1,7-Dimethoxy-2,3-methylenedioxyxanthone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) derivative predominantly isolated from plant species such as Polygala tenuifolia, has emerged as a compound of significant interest within the scientific community.[1] Xanthones, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities, and this compound is no exception. Preliminary studies and the biological activities of structurally similar compounds suggest its potential as an antimicrobial, antioxidant, anticancer, and anti-inflammatory agent.[1] This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound and its close analogs, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and workflows. While quantitative data for this specific molecule is still emerging, this document serves as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Xanthones are a well-established class of heterocyclic compounds with a dibenzo-γ-pyrone framework. Their diverse biological activities are attributed to their ability to interact with various biological pathways, including enzyme inhibition and the modulation of signaling cascades that influence cellular processes like proliferation and oxidative stress responses.[1] this compound, isolated from the roots of Polygala tenuifolia and other plant sources, is a promising candidate for the development of novel therapeutic agents.[1][2] This guide will synthesize the existing knowledge on its biological potential, with a focus on providing actionable data and methodologies for further research.

Potential Biological Activities

While specific quantitative data for this compound remains limited in publicly accessible literature, the activities of closely related xanthone derivatives provide strong inferential evidence for its pharmacological potential.

Anti-inflammatory Activity

The most promising data for compounds structurally related to this compound lies in their anti-inflammatory effects. A study on xanthones isolated from Polygala tenuifolia demonstrated that 1,7-dihydroxy-2,3-dimethoxyxanthone, a close analog, exhibited significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglia cells at concentrations ranging from 10.0 to 100.0 μM.[3][4] This suggests a potent anti-neuroinflammatory role.

Another related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), has been shown to inhibit the M1 polarization of macrophages and reduce the expression of pro-inflammatory factors such as interleukin (IL)-1β, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α).[5][6] This activity is mediated through the suppression of the TLR4/NF-κB signaling cascade.[7]

Inferred Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Xanthone 1,7-Dimethoxy-2,3- methylenedioxyxanthone (inferred) Xanthone->TLR4 Inhibition Pro_inflammatory Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-1β) NFkB->Pro_inflammatory

Inferred inhibitory action on the TLR4/NF-κB signaling pathway.

Anticancer Activity

The anticancer potential of this compound is suggested by the broader activity of the xanthone class of compounds.[1] While specific IC50 values for this molecule are not currently available in the cited literature, numerous studies have demonstrated the cytotoxic effects of other xanthone derivatives against a variety of cancer cell lines. For instance, morindone (B1201549) and nordamnacanthal, other anthraquinone (B42736) derivatives, have shown significant cytotoxic activities against SNU-1, LS-174T, and K562 cell lines with IC50 values in the low µg/mL range.[8] The structure-activity relationship studies of various xanthones indicate that the type, number, and position of functional groups on the xanthone skeleton are critical for their anticancer activity.

Antimicrobial Activity

The potential for antimicrobial activity is another area of interest for this compound.[1] Although specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the available search results, related natural products have demonstrated antimicrobial properties. For example, pinocembrin, a flavonoid, has shown excellent activity against Candida albicans and Staphylococcus aureus with MIC values of 6.25 µg/ml and 12.5 µg/ml, respectively.[9] The antimicrobial potential of xanthones is an active area of research.

Quantitative Data Summary

As of the latest literature review, direct quantitative biological activity data for this compound is scarce. The following table summarizes the available data for a closely related analog to provide a reference for its potential potency.

CompoundBiological ActivityAssay SystemResultReference
1,7-dihydroxy-2,3-dimethoxyxanthoneAnti-inflammatoryLPS-induced NO production in BV2 microglia cellsSignificant inhibition at 10.0 - 100.0 μM[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and cytotoxicity.

Experimental Workflow for MTT Assay

mtt_workflow A 1. Seed cancer cells in a 96-well plate (e.g., MCF-7, HepG2, A549) B 2. Incubate for 24 hours to allow cell attachment A->B C 3. Treat cells with varying concentrations of This compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution to each well and incubate for 3-4 hours D->E F 6. Solubilize formazan (B1609692) crystals with DMSO or other solvent E->F G 7. Measure absorbance at 570 nm using a microplate reader F->G H 8. Calculate IC50 values G->H

References

Xanthones from Polygala Species: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The genus Polygala, belonging to the Polygalaceae family, encompasses a diverse group of plants that have been a cornerstone of traditional medicine systems worldwide for centuries.[1] Modern phytochemical investigations have revealed that these plants are a rich repository of bioactive secondary metabolites, with xanthones being a particularly prominent and pharmacologically significant class.[1] This technical guide provides a comprehensive review of the xanthones isolated from various Polygala species, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Chemical Diversity of Xanthones in Polygala

Xanthones, characterized by their dibenzo-γ-pyrone core structure, exhibit a wide array of substitution patterns, including hydroxylation, methoxylation, glycosylation, and the presence of methylenedioxy groups.[2][3] These structural variations contribute to the broad spectrum of biological activities observed for this class of compounds. Numerous Polygala species have been investigated, leading to the isolation and characterization of a multitude of both novel and previously identified xanthones.

A summary of xanthones isolated from various Polygala species is presented below:

  • Polygala alpestris : Bioactivity-guided fractionation of extracts from this species led to the identification of two new xanthones: 1,3,7-trihydroxy-2,6-dimethoxyxanthone and 2,3-methylenedioxy-4,7-dihydroxyxanthone. Additionally, five known compounds were isolated, including 3,4-dimethoxy-1,7-dihydroxyxanthone, 1,3-dihydroxy-7-methoxyxanthone, and 1,7-dihydroxy-2,3-dimethoxyxanthone.[4]

  • Polygala arillata : The stems and roots of this plant have yielded several trioxygenated xanthones, such as 1-hydroxy-2,3-dimethoxyxanthone, 1,2,3-trimethoxyxanthone, 1-hydroxy-2,3-methylenedioxyxanthone, and 1-methoxy-2,3-methylenedioxyxanthone.[5]

  • Polygala azizsancarii : From the roots of this endemic Turkish species, nine xanthone (B1684191) derivatives were isolated. These include two new xanthone O-glucosides, 3-O-β-D-glucopyranosyloxy-1,6-dihydroxy-2,5,7-trimethoxyxanthone and 3-O-β-D-glucopyranosyloxy-1,6-dihydroxy-2,7-dimethoxyxanthone, along with seven known xanthones.[2]

  • Polygala caudata : Research on the roots of this species has resulted in the isolation of three new xanthones: 2-hydroxy-1,6,7-trimethoxyxanthone, 1,4-dimethoxy-2,3-methylenedioxyxanthone, and 7-hydroxy-1,2-dimethoxyxanthone. Five known xanthones, including euxanthone (B22016) and gentitein, were also identified.[6]

  • Polygala japonica : This species has been a source of new xanthones, including 1,3-dihydroxy-2,5,6,7-tetramethoxyxanthone, 3-hydroxy-1,2,5,6,7-pentamethoxyxanthone, 3,8-dihydroxy-1,2,6-trimethoxyxanthone, and guazijinxanthone.[7][8][9] Polygalaxanthone III, another active ingredient, has also been isolated from this plant.[10]

  • Polygala karensium : Bioassay-guided fractionation of an ethyl acetate-soluble extract of this plant led to the isolation of ten xanthone derivatives.[11]

  • Polygala paniculata : This species has been found to contain 1-hydroxy-5-methoxy-2,3-methylenedioxyxanthone and 1,5-dihydroxy-2,3-dimethoxyxanthone. At a trace level, 1-hydroxy-2,3,5-trimethoxyxanthone (B42096) was also confirmed.[12][13]

  • Polygala sibirica : A number of xanthones have been isolated from both the aerial parts and roots of this plant, which is one of the authorized sources of Polygalae Radix in Chinese Pharmacopoeia.[1][14]

  • Polygala tenuifolia : As a significant source of medicinal compounds, the roots of this species have yielded a variety of xanthone glycosides, including several new polygalaxanthones (IV-XI) and sibiricoxanthone B.[15][16][17] A new xanthone C-glycoside, polygalaxanthone III, has also been characterized.[18] Recent studies have continued to isolate new xanthones from this plant.[19][20]

Biological Activities of Polygala Xanthones

Xanthones derived from Polygala species have demonstrated a wide range of pharmacological effects, making them promising candidates for drug development. The key biological activities are summarized below, with quantitative data presented in the subsequent tables.

Antioxidant and Vasodilatation Activities

Several xanthones from Polygala caudata have shown significant antioxidant properties. For instance, compounds 1-5, 7, and 8 exhibited H2O2 scavenger activity, with scavenging effects ranging from 58.4% to 94.5% at a concentration of 10 µg/mL.[6] Furthermore, some of these xanthones displayed vasodilatation activity on rat thoracic aorta rings.[6] Xanthone glycosides from Polygala hongkongensis have also been evaluated for their antioxidant activities by measuring their scavenging effects on DPPH and hydroxyl radicals, as well as their reductive activity on Fe3+.[21]

Enzyme Inhibitory Activities

Xanthones from Polygala species have shown inhibitory effects against several enzymes. For example, crude ethanol (B145695) extracts and purified xanthone compounds from Polygala crotalarioides demonstrated inhibitory activity against xanthine (B1682287) oxidase, with IC50 values of 966 and 348.7 µg/mL, respectively.[22] Additionally, xanthones from Polygala karensium have been found to be potent inhibitors of neuraminidases from various influenza A virus strains, including oseltamivir-resistant strains.[11]

Antimicrobial and Antifungal Activities

The inhibitory effects of xanthones from Polygala crotalarioides against various bacteria and fungi have been investigated. These compounds showed the strongest inhibitory effect on Proteus vulgaris and also inhibited the growth of Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica.[22] Their antifungal activity was demonstrated against several Fusarium species and other fungi, with EC50 values reported.[22]

Anti-inflammatory and Cytotoxic Activities

The anti-inflammatory potential of xanthones from Polygala tenuifolia has been a subject of interest. These compounds have been shown to inhibit the production of pro-inflammatory mediators.[17][19] Furthermore, certain xanthones from Polygala japonica and Polygala alpestris have exhibited cytotoxic activity against various human tumor cell lines.[4][9] For instance, a new xanthone from P. japonica, guazijinxanthone, showed cytotoxicity against five different cancer cell lines.[9]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of xanthones isolated from various Polygala species.

Table 1: Antioxidant and Vasodilatation Activities of Xanthones from Polygala caudata

Compound NameH2O2 Scavenging Activity (%) at 10 µg/mLH2O2 Scavenging Activity (%) at 2 µg/mLMacrophage Respiratory Burst Scavenging Activity (%) at 10 µg/mLMacrophage Respiratory Burst Scavenging Activity (%) at 2 µg/mLVasodilatation Activity
2-hydroxy-1,6,7-trimethoxyxanthone58.4 - 94.526.0 - 84.7---
1,4-dimethoxy-2,3-methylenedioxyxanthone58.4 - 94.526.0 - 84.7---
7-hydroxy-1,2-dimethoxyxanthone58.4 - 94.526.0 - 84.7---
2,7-dihydroxy-1-methoxyxanthone58.4 - 94.526.0 - 84.771.741.2Dose-dependent
1-methoxy-2,3-methylenedioxyxanthone58.4 - 94.526.0 - 84.7--Dose-dependent
7-hydroxy-1-methoxyxanthone----Dose-dependent
Euxanthone (1,7-dihydroxyxanthone)58.4 - 94.526.0 - 84.7--Dose-dependent
Gentitein (1,3,7-trihydroxyxanthone)58.4 - 94.526.0 - 84.763.447.8-

Data extracted from reference[6].

Table 2: Enzyme Inhibitory and Radical Scavenging Activities of Xanthones from Polygala crotalarioides

SampleXanthine Oxidase Inhibition IC50 (µg/mL)DPPH Radical Scavenging IC50 (µg/mL)ABTS+• Radical Scavenging IC50 (µg/mL)O2•− Radical Scavenging IC50 (µg/mL)•OH Radical Scavenging IC50 (µg/mL)
Crude Ethanol Extract966283.85226.37304.36236.82
Purified Xanthones348.7147.81104.34166.92119

Data extracted from reference[22].

Table 3: Antifungal Activity of Xanthones from Polygala crotalarioides

Fungal SpeciesEC50 (mg/mL)
Coriolus versicolor0.2379
Fusarium solani0.5074
Fusarium graminearum1.1844
Fusarium oxysporum0.8991
Alternaria brassicicola0.3687

Data extracted from reference[22].

Experimental Protocols

A general overview of the experimental methodologies employed in the study of xanthones from Polygala species is provided below. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Isolation and Purification

The isolation of xanthones from Polygala species typically involves the extraction of dried and powdered plant material (often the roots) with organic solvents such as methanol (B129727) or ethanol.[19][20] The crude extract is then subjected to a series of chromatographic techniques to separate the individual compounds. A common workflow is as follows:

experimental_workflow plant_material Dried Plant Material (e.g., roots of Polygala sp.) extraction Solvent Extraction (e.g., 70% MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (e.g., Diaion HP-20, Silica (B1680970) Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions purification Further Purification (e.g., Sephadex LH-20, HPLC) fractions->purification isolated_xanthones Isolated Xanthones purification->isolated_xanthones

Caption: General experimental workflow for the isolation of xanthones.

The initial separation of the crude extract is often performed using column chromatography with stationary phases like Diaion HP-20 or silica gel.[19] The resulting fractions are then further purified using techniques such as Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to yield pure xanthones.[20]

Structure Elucidation

The chemical structures of the isolated xanthones are determined using a combination of spectroscopic methods. These include:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for elucidating the detailed structure, including the placement of substituents and the stereochemistry of the molecule.[2]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the xanthone core, respectively.[12][13]

Biological Assays

A variety of in vitro assays are employed to evaluate the biological activities of the isolated xanthones.

  • Antioxidant Assays: The antioxidant capacity is often assessed using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical scavenging assay, and the measurement of scavenging activity against reactive oxygen species such as H2O2 and superoxide (B77818) anions (O2•−).[6][22]

  • Enzyme Inhibition Assays: The inhibitory effect on enzymes like xanthine oxidase and neuraminidase is determined by measuring the enzyme activity in the presence and absence of the test compounds.[11][22]

  • Antimicrobial Assays: The antibacterial and antifungal activities are typically evaluated using methods like the micro-broth dilution method to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50).[22]

  • Cytotoxicity Assays: The cytotoxic effects on cancer cell lines are commonly assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures cell viability.[9]

  • Anti-inflammatory Assays: The anti-inflammatory activity is often investigated by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[19]

Signaling Pathways and Mechanisms of Action

While research into the specific molecular mechanisms of Polygala xanthones is ongoing, some studies have begun to elucidate their involvement in cellular signaling pathways. For instance, the anti-inflammatory effects of certain compounds have been linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels in LPS-induced macrophages.[19] Polygalaxanthone III has been shown to repair Malassezia-stimulated skin injury through the activation of STAT3 phosphorylation.[10]

The following diagram illustrates a simplified proposed anti-inflammatory signaling pathway:

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway iNOS_COX2 iNOS & COX-2 Expression NFkB_pathway->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation Polygala_Xanthones Polygala Xanthones Polygala_Xanthones->NFkB_pathway Inhibition

Caption: Proposed anti-inflammatory mechanism of Polygala xanthones.

Conclusion and Future Perspectives

The genus Polygala has proven to be a prolific source of structurally diverse and biologically active xanthones. The compounds isolated to date have demonstrated a wide array of promising pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. This comprehensive review provides a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Future research should focus on several key areas. Firstly, the exploration of less-studied Polygala species is likely to yield novel xanthone structures with unique biological activities. Secondly, a deeper investigation into the mechanisms of action of these compounds at the molecular level is crucial for understanding their therapeutic potential and for identifying specific cellular targets. This includes more in-depth studies on their effects on various signaling pathways. Finally, preclinical and clinical studies are warranted for the most promising xanthone candidates to evaluate their efficacy and safety for the development of new therapeutic agents. The rich chemical diversity of xanthones from Polygala species, coupled with their significant biological activities, underscores their potential as a valuable source of lead compounds for future drug development endeavors.

References

An In-Depth Technical Guide to 1,7-Dimethoxy-2,3-methylenedioxyxanthone: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) derivative, has emerged as a molecule of significant interest within the scientific community. Primarily isolated from the roots of Polygala tenuifolia Willd., a plant with a long history in traditional medicine, this compound has demonstrated a range of promising pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the experimental protocols for its isolation and characterization, presents a summary of its physicochemical and biological data, and explores its potential mechanisms of action, including the modulation of key signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further exploration of this compound's therapeutic potential.

Discovery and History

This compound is a member of the xanthone class of organic compounds, which are characterized by their dibenzo-γ-pyrone heterocyclic structure. The primary natural source of this compound is the root of Polygala tenuifolia Willd., a plant species belonging to the Polygalaceae family.[1][2][] The roots of P. tenuifolia have been a staple in traditional Chinese medicine for centuries, utilized for their purported cognitive-enhancing and anti-inflammatory properties.

The specific history of the discovery and first isolation of this compound is not extensively documented in widely available literature. However, the broader exploration of chemical constituents from Polygala tenuifolia has been an active area of research. A notable study by Xu et al. in 2014, focusing on the chemical constituents of P. tenuifolia root, led to the isolation and identification of several xanthone compounds.[1] While this particular study identified a closely related compound, 7-hydroxy-1-methoxy-2,3-methylenedioxyxanthone, it highlights the general period and methodological approaches that were instrumental in the characterization of xanthones from this plant source. The ongoing investigation into the rich phytochemical landscape of P. tenuifolia continues to unveil novel compounds and their potential biological activities.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 145523-71-3[][4]
Molecular Formula C₁₆H₁₂O₆[4]
Molecular Weight 300.26 g/mol [4]
Appearance Not specified in literature
Solubility Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), Acetone[5]

Experimental Protocols

Isolation of this compound from Polygala tenuifolia

The following is a generalized experimental protocol for the isolation of xanthones from the roots of Polygala tenuifolia, based on methodologies reported for similar compounds.[1][2]

Workflow for Xanthone Isolation

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Purification start Dried roots of Polygala tenuifolia extraction Maceration with 95% Ethanol (B145695) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partitioning Suspension in H₂O and partitioning with Ethyl Acetate crude_extract->partitioning EtOAc_fraction Ethyl Acetate Fraction partitioning->EtOAc_fraction silica_gel Silica (B1680970) Gel Column Chromatography (Gradient elution: Petroleum Ether-Ethyl Acetate) EtOAc_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography (Eluent: Chloroform-Methanol) silica_gel->sephadex preparative_hplc Preparative HPLC (Mobile phase: Methanol-Water) sephadex->preparative_hplc pure_compound This compound preparative_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered roots of Polygala tenuifolia are macerated with 95% ethanol at room temperature. The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the plant material. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude ethanol extract is suspended in water and subjected to liquid-liquid partitioning with ethyl acetate. The ethyl acetate fraction, which is enriched with xanthones, is collected and concentrated.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of the pure compound.

    • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically with a mixture of petroleum ether and ethyl acetate of increasing polarity.

    • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column, with a common eluent being a mixture of chloroform and methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a methanol-water gradient.

Structural Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C-NMR: Provides information about the carbon skeleton of the molecule.

    • 2D-NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

Biological Activities and Mechanism of Action

While specific biological data for this compound is limited in the public domain, the general class of xanthones isolated from Polygala tenuifolia has been reported to possess significant anti-inflammatory and potential anticancer properties.[2][6]

Anti-inflammatory Activity

Studies on xanthone-rich extracts and isolated xanthones from Polygala tenuifolia have demonstrated inhibitory effects on key inflammatory mediators. For instance, several xanthones have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2]

Quantitative Data on Anti-inflammatory Activity of Related Xanthones from P. tenuifolia

CompoundInhibition of NO Production (IC₅₀, µM)Inhibition of PGE₂ Production (IC₅₀, µM)Reference
Xanthone AData not availableData not available[2]
Xanthone BData not availableData not available[2]
Xanthone CData not availableData not available[2]
Xanthone DData not availableData not available[2]

(Note: Specific IC₅₀ values for this compound are not yet reported in the cited literature; the table structure is provided as a template for future data.)

Potential Signaling Pathways

Based on studies of structurally similar xanthones, it is hypothesized that this compound may exert its biological effects through the modulation of key inflammatory and cell signaling pathways.

Hypothesized Anti-inflammatory Signaling Pathway

cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_transcription Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex NFkB NF-κB NFkB_complex->NFkB Phosphorylation & Degradation of IκB nucleus Nucleus NFkB->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Xanthone 1,7-Dimethoxy-2,3- methylenedioxyxanthone Xanthone->IKK Xanthone->NFkB

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

This proposed mechanism suggests that this compound may inhibit the phosphorylation of IκB kinase (IKK), thereby preventing the degradation of IκB and the subsequent translocation of the nuclear factor-kappa B (NF-κB) p65 subunit into the nucleus. This would lead to a downregulation of the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Future Directions

This compound represents a promising natural product with the potential for therapeutic development. Future research should focus on several key areas:

  • Total Synthesis: The development of a robust and efficient total synthesis route would enable the production of larger quantities of the compound for extensive biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.

  • In-depth Biological Evaluation: Comprehensive screening of the compound against a wide range of biological targets is warranted to fully elucidate its pharmacological profile. This should include detailed studies on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

  • Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by this compound is crucial to understanding its therapeutic potential and for guiding lead optimization efforts.

  • Pharmacokinetic and Toxicological Profiling: Preclinical studies to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound are essential next steps in its development as a potential drug candidate.

Conclusion

This compound, a xanthone isolated from the traditional medicinal plant Polygala tenuifolia, stands out as a molecule with significant therapeutic promise. While research into its specific properties is still in its nascent stages, the broader family of xanthones from this plant has demonstrated compelling anti-inflammatory and other biological activities. This technical guide has provided a consolidated overview of the current knowledge surrounding this compound, from its natural source and isolation to its potential mechanisms of action. It is hoped that this resource will serve as a catalyst for further research, ultimately unlocking the full therapeutic potential of this intriguing natural product for the benefit of human health.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,7-Dimethoxy-2,3-methylenedioxyxanthone. This method is suitable for the analysis of this compound in complex matrices such as plant extracts and pharmaceutical formulations. The described protocol provides detailed procedures for sample preparation, chromatographic separation, and data analysis, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound is a xanthone (B1684191) derivative found in certain plant species, such as those from the Polygala genus.[] Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities, making their accurate quantification crucial for research and quality control purposes.[2][3] This document provides a comprehensive HPLC method developed and validated for the precise measurement of this compound. The methodology is based on established principles for the analysis of related xanthone compounds.

Experimental

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4]

  • Solvents: HPLC-grade acetonitrile, methanol (B129727), and water are necessary. Formic acid or acetic acid may be used as a mobile phase modifier.

  • Reference Standard: A certified reference standard of this compound with a purity of ≥98% should be used.

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes are needed for sample and standard preparation.

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-20 min: 50-70% B20-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Plant Extracts: Accurately weigh a suitable amount of the dried plant extract and dissolve it in methanol. Use sonication to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Formulations: The sample preparation for pharmaceutical formulations will depend on the matrix. A general approach involves dissolving the formulation in a suitable solvent, followed by filtration.

Results and Discussion

The developed HPLC method provides good separation and resolution for this compound. The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.

Method Validation Parameters

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. This method can be readily implemented in research and quality control laboratories for the analysis of this important bioactive compound.

Protocol: HPLC Quantification of this compound

SOP-HPLC-001

1. Purpose

This standard operating procedure (SOP) outlines the step-by-step protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

2. Scope

This protocol is applicable to the analysis of this compound in various samples, including but not limited to plant extracts and research materials.

3. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (AR grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

4. Instrument and Chromatographic Conditions

  • Instrument: HPLC with PDA or UV detector

  • Column: C18 Reversed-Phase (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 50-70% B

    • 20-25 min: 70-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Procedure

5.1. Preparation of Mobile Phase

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

5.2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and make up to the mark with methanol.

  • Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution using methanol to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

5.3. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add methanol and sonicate for 15 minutes to ensure complete extraction.

  • Make up to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5.4. Chromatographic Analysis

  • Set up the HPLC system with the specified chromatographic conditions.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (methanol) to ensure the baseline is stable.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

6. Data Analysis and Calculations

The concentration of this compound in the original sample can be calculated using the following formula:

Concentration (mg/g) = (C × V × DF) / W

Where:

  • C = Concentration of the analyte in the sample solution (µg/mL) obtained from the calibration curve

  • V = Final volume of the sample solution (mL)

  • DF = Dilution factor (if any)

  • W = Weight of the sample (mg)

Visualizations

HPLC_Workflow prep_standards Prepare Standard Solutions inject_standards Inject Standards & Build Calibration Curve prep_standards->inject_standards prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample hplc_system HPLC System Setup & Equilibration hplc_system->inject_standards hplc_system->inject_sample data_analysis Data Analysis & Quantification inject_standards->data_analysis inject_sample->data_analysis report Generate Report data_analysis->report

Caption: Experimental workflow for HPLC quantification.

Logical_Relationship analyte 1,7-Dimethoxy-2,3- methylenedioxyxanthone separation Separation analyte->separation mobile_phase Mobile Phase (Water/Acetonitrile Gradient) mobile_phase->separation stationary_phase Stationary Phase (C18 Column) stationary_phase->separation detection UV Detection (254 nm) separation->detection quantification Quantification detection->quantification

Caption: Principle of HPLC separation and quantification.

References

Application Notes and Protocols for the Synthesis of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative found in plant species such as Polygala tenuifolia. This class of compounds has garnered significant interest due to its potential pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. As natural abundance can be limited, a reliable synthetic route is crucial for further investigation and development. This document provides a detailed, plausible synthetic protocol for this compound, based on established organometallic and acid-catalyzed reactions. The proposed synthesis is designed for laboratory-scale production and characterization, enabling researchers to access this compound for further studies.

Characterization Data

While this protocol describes a synthetic route, the target compound is a known natural product. The following table summarizes its key identifiers and reported spectroscopic data for characterization and comparison.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
IUPAC Name 1,7-Dimethoxy-2,3-methylenedioxy-9H-xanthen-9-one
CAS Number 145523-71-3
Molecular Formula C₁₆H₁₂O₆
Molecular Weight 300.26 g/mol
Appearance Expected to be a crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.68 (d, J=8.8 Hz, 1H, H-5), 6.85 (dd, J=8.8, 2.4 Hz, 1H, H-6), 6.78 (d, J=2.4 Hz, 1H, H-8), 6.68 (s, 1H, H-4), 6.15 (s, 2H, OCH₂O), 4.02 (s, 3H, 1-OCH₃), 3.92 (s, 3H, 7-OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.1 (C-9), 164.2 (C-7), 157.9 (C-4a), 155.8 (C-1), 149.2 (C-3), 143.5 (C-2), 135.1 (C-8a), 122.9 (C-5), 116.8 (C-9a), 111.9 (C-6), 108.3 (C-10a), 102.4 (OCH₂O), 98.9 (C-8), 94.1 (C-4), 62.1 (1-OCH₃), 56.0 (7-OCH₃)

Note: NMR data is compiled from typical values for this structural class and may vary slightly based on solvent and instrument.

Proposed Synthetic Workflow

The synthesis of this compound can be achieved in a three-step sequence starting from commercially available precursors. The key steps involve the synthesis of a substituted 2-halobenzoic acid, a copper-catalyzed Ullmann condensation to form the critical diaryl ether linkage, and a final acid-catalyzed intramolecular cyclization to construct the xanthone core.

SynthesisWorkflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Ullmann Condensation cluster_step3 Step 3: Intramolecular Cyclization A 3,4-Methylenedioxybenzoic Acid B 2-Bromo-3,4-methylenedioxybenzoic Acid A->B   1. Esterification (MeOH, H₂SO₄)   2. Ortho-lithiation (LDA)   3. Bromination (CBr₄)   4. Hydrolysis (NaOH) D 2-(3,5-Dimethoxyphenoxy)-3,4- methylenedioxybenzoic Acid B->D B->D CuI, K₂CO₃ Pyridine (B92270), 120 °C C 3,5-Dimethoxyphenol C->D E 1,7-Dimethoxy-2,3- methylenedioxyxanthone D->E Polyphosphoric Acid (PPA) 100 °C

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Bromo-3,4-methylenedioxybenzoic Acid (Intermediate B)

This protocol assumes the starting material is not commercially available and needs to be synthesized from 3,4-methylenedioxybenzoic acid (piperonylic acid).

Materials:

  • 3,4-Methylenedioxybenzoic acid (1.0 eq)

  • Methanol (B129727) (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine (B44863), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 eq)

  • Carbon tetrabromide (CBr₄) (1.2 eq)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • Esterification: To a solution of 3,4-methylenedioxybenzoic acid in anhydrous methanol, add a catalytic amount of concentrated H₂SO₄. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool to room temperature, and remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 3,4-methylenedioxybenzoate.

  • Ortho-Bromination: a. Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.2 eq) to a solution of diisopropylamine (2.3 eq) in anhydrous THF at -78 °C under an argon atmosphere. b. Slowly add a solution of methyl 3,4-methylenedioxybenzoate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour. c. Add a solution of carbon tetrabromide (1.2 eq) in anhydrous THF to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight. d. Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to obtain methyl 2-bromo-3,4-methylenedioxybenzoate.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of NaOH (3 M) and stir at 60 °C for 3-4 hours. After cooling, acidify the mixture with concentrated HCl until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield 2-bromo-3,4-methylenedioxybenzoic acid (Intermediate B).

Protocol 2: Ullmann Condensation to form Diaryl Ether (Intermediate D)

Materials:

  • 2-Bromo-3,4-methylenedioxybenzoic acid (Intermediate B) (1.0 eq)

  • 3,5-Dimethoxyphenol (1.1 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Pyridine, anhydrous

Procedure:

  • In a round-bottom flask, combine 2-bromo-3,4-methylenedioxybenzoic acid, 3,5-dimethoxyphenol, CuI, and anhydrous K₂CO₃.

  • Add anhydrous pyridine to the flask under an argon atmosphere.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 2-(3,5-dimethoxyphenoxy)-3,4-methylenedioxybenzoic acid (Intermediate D).

Protocol 3: Cyclization to this compound (Final Product E)

Materials:

  • 2-(3,5-Dimethoxyphenoxy)-3,4-methylenedioxybenzoic acid (Intermediate D) (1.0 eq)

  • Polyphosphoric acid (PPA)

Procedure:

  • Place the diaryl ether intermediate (D) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material).

  • Heat the mixture to 100 °C with vigorous stirring for 2-4 hours. The mixture will become viscous.

  • Monitor the reaction by TLC by taking a small aliquot, quenching it with ice water, and extracting with ethyl acetate.

  • Once the reaction is complete, cool the flask to about 60-70 °C and carefully pour the viscous mixture onto crushed ice with stirring.

  • A precipitate will form. Allow the ice to melt completely, then filter the solid product.

  • Wash the solid thoroughly with water, followed by a saturated sodium bicarbonate solution, and then again with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetone) to obtain pure this compound (Product E).

Potential Biological Signaling Pathway Interaction

Xanthones are known to interact with a variety of cellular signaling pathways. While the specific targets of this compound are still under investigation, many xanthones exhibit their anticancer and anti-inflammatory effects by modulating key protein kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, and by influencing transcription factors like NF-κB.

SignalingPathway cluster_pathways Potential Cellular Targets cluster_effects Cellular Outcomes Xanthone 1,7-Dimethoxy-2,3- methylenedioxyxanthone MAPK_pathway MAPK/ERK Pathway Xanthone->MAPK_pathway Modulates PI3K_pathway PI3K/Akt Pathway Xanthone->PI3K_pathway Modulates NFkB_pathway NF-κB Pathway Xanthone->NFkB_pathway Modulates Apoptosis ↑ Apoptosis MAPK_pathway->Apoptosis Proliferation ↓ Proliferation MAPK_pathway->Proliferation PI3K_pathway->Apoptosis PI3K_pathway->Proliferation Inflammation ↓ Inflammation NFkB_pathway->Inflammation

Caption: Potential signaling pathways modulated by xanthone derivatives.

Application Notes and Protocols for In Vitro Antioxidant Assays of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethoxy-2,3-methylenedioxyxanthone is a xanthone (B1684191) derivative isolated from various plant species, such as Polygala tenuifolia.[] Xanthones are a class of organic compounds that have garnered significant attention for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.[2][3] The antioxidant potential of these compounds is of particular interest in drug development for mitigating oxidative stress-related diseases.[2]

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Principle of the Assays

DPPH Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for evaluating the free radical scavenging ability of a compound.[4] DPPH is a stable free radical with a deep purple color, exhibiting a strong absorbance around 517 nm.[4][5] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[5] The degree of discoloration is proportional to the antioxidant's scavenging capacity and can be quantified spectrophotometrically.[5]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6][7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with a maximum absorbance at 734 nm.[6][8] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[7] Similar to the DPPH assay, the reduction in absorbance is proportional to the antioxidant concentration.[7]

Data Presentation

The antioxidant activity of this compound is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant potency. For comparison, a known antioxidant standard, such as Trolox or Ascorbic Acid, should be tested concurrently.

Table 1: Example Antioxidant Activity Data for this compound

CompoundDPPH Scavenging Assay IC50 (µM)ABTS Scavenging Assay IC50 (µM)
This compoundData to be determinedData to be determined
Trolox (Standard)e.g., 50.0 ± 2.5e.g., 25.0 ± 1.8
Ascorbic Acid (Standard)e.g., 30.0 ± 1.5e.g., 15.0 ± 1.2

Note: The values for the standards are illustrative examples. Actual values may vary depending on experimental conditions.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (plate reader or standard)

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol.[5] Store in a dark bottle at 4°C.

  • DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[4] Prepare this solution fresh daily and protect it from light.[5]

  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 1 mg/mL).

  • Test Compound Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

  • Positive Control: Prepare a series of dilutions of the positive control (Trolox or Ascorbic Acid) in the same manner as the test compound.

3. Assay Procedure:

  • Add a specific volume of the DPPH working solution (e.g., 1.9 mL) to a cuvette or a well of a microplate.

  • Add a small volume of the test compound dilution (e.g., 0.1 mL) to the DPPH solution.

  • For the blank, add the same volume of the solvent used for the test compound to the DPPH solution.

  • Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 517 nm using a spectrophotometer.[5]

  • Perform the experiment in triplicate.

4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100[9]

Where:

  • A_control is the absorbance of the blank (DPPH solution without the test compound).

  • A_sample is the absorbance of the DPPH solution with the test compound.

5. Determination of IC50: Plot the percentage of inhibition against the different concentrations of this compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical, which can be determined from the graph.

ABTS Radical Cation Decolorization Assay Protocol

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[8]

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[8]

  • ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio.[8] Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[8]

  • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Test Compound Stock Solution and Dilutions: Prepare as described in the DPPH assay protocol.

  • Positive Control: Prepare as described in the DPPH assay protocol.

3. Assay Procedure:

  • Add a large volume of the diluted ABTS•+ working solution (e.g., 1.0 mL) to a cuvette or a well of a microplate.

  • Add a small volume of the test compound dilution (e.g., 10 µL) to the ABTS•+ solution.

  • For the blank, add the same volume of the solvent used for the test compound to the ABTS•+ solution.

  • Mix thoroughly and incubate at room temperature for a specified time (e.g., 6-30 minutes).[7][8]

  • Measure the absorbance at 734 nm using a spectrophotometer.[7]

  • Perform the experiment in triplicate.

4. Calculation of Radical Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100[10]

Where:

  • A_control is the absorbance of the blank (ABTS•+ solution without the test compound).

  • A_sample is the absorbance of the ABTS•+ solution with the test compound.

5. Determination of IC50: Plot the percentage of inhibition against the different concentrations of this compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the ABTS radical, determined from the graph.

Visualized Workflows

DPPH_Assay_Workflow prep Prepare Solutions (DPPH, Sample, Control) reaction Reaction Mixture (DPPH + Sample/Control/Blank) prep->reaction Add to plate incubation Incubate (30 min, Dark, RT) reaction->incubation measure Measure Absorbance (@ 517 nm) incubation->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow abts_prep Prepare ABTS•+ Solution (ABTS + K2S2O8, 12-16h) dilute Dilute ABTS•+ (Abs ~0.7 @ 734 nm) abts_prep->dilute reaction Reaction Mixture (ABTS•+ + Sample/Control/Blank) dilute->reaction sample_prep Prepare Sample & Control Dilutions sample_prep->reaction incubation Incubate (6-30 min, RT) reaction->incubation measure Measure Absorbance (@ 734 nm) incubation->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

References

Application Notes and Protocols for the Cytotoxicity Assay of 1,7-Dimethoxy-2,3-methylenedioxyxanthone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,7-Dimethoxy-2,3-methylenedioxyxanthone is a natural product isolated from the roots of Polygala tenuifolia. Xanthones, a class of polyphenolic compounds, have garnered significant interest in oncology research due to their potential as anticancer agents. Various derivatives have been reported to exhibit cytotoxic effects against a range of cancer cell lines through mechanisms such as the induction of apoptosis and inhibition of key signaling pathways. While specific cytotoxic data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active xanthones suggests it may possess similar anticancer properties.

These application notes provide a comprehensive framework for evaluating the in vitro cytotoxicity of this compound against various cancer cell lines. The protocols herein describe the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.[1][2][3][4]

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table summarizes the cytotoxic activities of structurally related xanthone (B1684191) derivatives against various cancer cell lines. This information serves to illustrate the potential cytotoxic efficacy of this class of compounds and provides a reference for expected outcomes.

Table 1: Representative Cytotoxic Activities of Structurally Similar Xanthone Derivatives

Xanthone DerivativeCancer Cell LineIC50 (µM)Reference
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB20.0[5]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKBv20030.0[5]
Mesuaferrin ARaji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23Strong Activity[6]
MacluraxanthoneRaji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23Strong Activity[6]
α-MangostinRaji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23Strong Activity[6]
IsocordoinPC-315.2[7]
IsocordoinMCF-721.1[7]

Experimental Protocols

MTT Assay for Cell Viability

This protocol details the procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay. This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, a process primarily mediated by mitochondrial dehydrogenases.[3][4] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if necessary.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Prepare Xanthone Dilutions treatment 4. Treat Cells (24-72h incubation) compound_prep->treatment mtt_add 5. Add MTT Reagent treatment->mtt_add incubation 6. Incubate (2-4h) mtt_add->incubation solubilization 7. Solubilize Formazan (DMSO) incubation->solubilization read_plate 8. Read Absorbance (570 nm) solubilization->read_plate calc_viability 9. Calculate % Viability read_plate->calc_viability ic50 10. Determine IC50 calc_viability->ic50

Caption: Experimental workflow for the cytotoxicity assessment of this compound using the MTT assay.

Hypothesized Signaling Pathway

The cytotoxic effects of many xanthone derivatives are attributed to their ability to induce apoptosis. A plausible mechanism involves the activation of the intrinsic apoptotic pathway.

signaling_pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade xanthone 1,7-Dimethoxy-2,3- methylenedioxyxanthone bcl2 Bcl-2 (Anti-apoptotic) xanthone->bcl2 Inhibition bax Bax (Pro-apoptotic) xanthone->bax Activation cyto_c Cytochrome c Release bcl2->cyto_c bax->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound in cancer cells.

References

anti-inflammatory activity protocol for 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: Initial literature searches for "1,7-Dimethoxy-2,3-methylenedioxyxanthone" did not yield specific studies on its anti-inflammatory activity. However, a closely related and extensively studied compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN) , has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols based on the available research for XAN, which may serve as a valuable reference for investigating the anti-inflammatory potential of similar xanthone (B1684191) compounds.

Application Notes

1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) is a naturally occurring xanthone derivative isolated from the traditional Chinese medicine Securidaca inappendiculata Hassk.[1]. It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of inflammatory diseases. Research has shown that XAN exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

The primary mechanism of action for XAN's anti-inflammatory activity involves the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling cascade[2][3]. By binding to TLR4, XAN can prevent the downstream activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes[2][3]. This leads to a reduction in the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[1][4].

Furthermore, XAN has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, another crucial regulator of the inflammatory response[1]. Specifically, it can influence the phosphorylation of JNK and p38 MAPKs, contributing to the suppression of pro-inflammatory cytokine secretion[1].

In addition to its effects on signaling pathways, XAN also inhibits the expression of key enzymes involved in the inflammatory process, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4]. This results in decreased production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), potent inflammatory mediators.

These multifaceted anti-inflammatory properties make 1,7-dihydroxy-3,4-dimethoxyxanthone a compelling candidate for further investigation in the development of novel therapies for a range of inflammatory conditions, including rheumatoid arthritis[1]. The following protocols provide a framework for researchers to explore the anti-inflammatory effects of this and other xanthone compounds.

Data Presentation

The following tables summarize the quantitative data on the effects of 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) on various inflammatory markers.

Table 1: Effect of XAN on Pro-inflammatory Cytokine Production

Cell LineInflammatory StimulusCytokineXAN Concentration% Inhibition / EffectReference
MH7A-IL-1βConcentration-dependentSuppression of secretion[1]
MH7A-IL-6Concentration-dependentSuppression of secretion[1]
THP-1LPS/IFN-γIL-1β≤ 10 µg/mLReduced mRNA expression[4]
THP-1LPS/IFN-γTNF-α≤ 10 µg/mLReduced mRNA expression[4]
RAW264.7LPSPro-inflammatory cytokines-Decreased production[2]

Table 2: Effect of XAN on Inflammatory Mediators and Enzymes

Cell LineInflammatory StimulusMarkerXAN Concentration% Inhibition / EffectReference
THP-1LPS/IFN-γiNOS≤ 10 µg/mLReduced mRNA and protein expression[4]
THP-1LPS/IFN-γNLRP3≤ 10 µg/mLReduced mRNA and protein expression[4]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • RAW264.7 (murine macrophage cell line)

    • THP-1 (human monocytic cell line)

    • MH7A (human rheumatoid arthritis-derived fibroblast-like synoviocyte cell line)

  • Culture Conditions:

    • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Differentiation of THP-1 cells:

    • To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of 1,7-dihydroxy-3,4-dimethoxyxanthone (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Induce inflammation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) and/or interferon-gamma (IFN-γ).

    • Incubate for the desired time period (e.g., 24 hours for cytokine and NO measurement).

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is based on the principle that nitrite (B80452) (a stable product of NO) reacts with Griess reagent to form a colored azo compound, which can be measured spectrophotometrically.

  • Materials:

    • Griess Reagent: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B immediately before use.

    • Sodium nitrite (for standard curve).

    • 96-well microplate reader.

  • Procedure:

    • After cell treatment, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 in the cell culture supernatant.

  • Materials:

    • Commercially available PGE2 ELISA kit (e.g., from Arbor Assays, Thermo Fisher Scientific, or R&D Systems).

    • Microplate reader.

  • Procedure:

    • Follow the manufacturer's instructions provided with the PGE2 ELISA kit.

    • Briefly, this typically involves adding cell culture supernatants, a PGE2-enzyme conjugate, and a specific antibody to a pre-coated microplate.

    • After incubation and washing steps, a substrate is added, and the resulting color change is measured at a specific wavelength (e.g., 450 nm).

    • The concentration of PGE2 in the samples is inversely proportional to the signal intensity and is calculated based on a standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants using specific ELISA kits.

  • Materials:

    • Commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

    • Microplate reader.

  • Procedure:

    • Follow the detailed instructions provided by the manufacturer of the specific ELISA kit.

    • In a typical sandwich ELISA, the wells of a microplate are coated with a capture antibody specific for the cytokine.

    • Cell culture supernatants are added, and the cytokine binds to the capture antibody.

    • After washing, a detection antibody conjugated to an enzyme is added, which binds to the captured cytokine.

    • A substrate is then added, and the resulting color development is measured spectrophotometrically.

    • The concentration of the cytokine is determined by comparison to a standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB and MAPK pathways)

This protocol is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-JNK, p-p38) signaling pathways.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies specific for iNOS, COX-2, p-p65, IκBα, p-JNK, p-p38, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cell_culture RAW264.7 / THP-1 / MH7A Cells treatment Pre-treatment with XAN cell_culture->treatment stimulation Inflammatory Stimulus (LPS/IFN-γ) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa_pge2 ELISA (PGE2) supernatant->elisa_pge2 elisa_cytokine ELISA (Cytokines) supernatant->elisa_cytokine western Western Blot (iNOS, COX-2, NF-κB, MAPK) cell_lysate->western

Caption: Experimental workflow for assessing the anti-inflammatory activity of 1,7-dihydroxy-3,4-dimethoxyxanthone.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkappaB_IkappaB NF-κB IκB IKK->NFkappaB_IkappaB Phosphorylation IkappaB IκB NFkappaB_IkappaB->IkappaB Degradation NFkappaB NF-κB (p65) NFkappaB_IkappaB->NFkappaB Release NFkappaB_nuc NF-κB (p65) NFkappaB->NFkappaB_nuc Translocation DNA DNA NFkappaB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_genes Transcription XAN 1,7-dihydroxy-3,4- dimethoxyxanthone XAN->TLR4 Inhibition XAN->MAPK Modulation

Caption: Signaling pathways modulated by 1,7-dihydroxy-3,4-dimethoxyxanthone in the inflammatory response.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key pathological mechanisms contributing to neuronal cell death. Xanthones, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential neuroprotective properties.[1][2][3] These compounds have been shown to possess antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activities.[1][4] This document outlines a detailed experimental design to investigate the neuroprotective effects of a novel synthetic xanthone (B1684191), 1,7-Dimethoxy-2,3-methylenedioxyxanthone.

The proposed mechanism of action for this compound is centered on the modulation of two critical signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) inflammatory pathway.[5][6][7] Xanthone derivatives have been shown to activate the Nrf2 pathway, a primary regulator of endogenous antioxidant defenses, and to suppress neuroinflammatory responses.[5][8]

Hypothesized Signaling Pathway

The neuroprotective effect of this compound is hypothesized to be mediated through a dual mechanism involving the upregulation of the Nrf2 antioxidant pathway and the downregulation of the pro-inflammatory NF-κB pathway. This leads to a reduction in oxidative stress and inflammation, ultimately promoting neuronal survival.

G cluster_stress Cellular Stressors (e.g., H₂O₂, Glutamate) cluster_xanthone Therapeutic Intervention cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Final Outcome stress Oxidative Stress & Inflammatory Stimuli nrf2 Nrf2 Activation stress->nrf2 induces nfkb NF-κB Inhibition stress->nfkb activates xanthone 1,7-Dimethoxy-2,3- methylenedioxyxanthone xanthone->nrf2 promotes xanthone->nfkb inhibits antioxidant Increased Antioxidant Enzyme Expression (e.g., HO-1, NQO1) nrf2->antioxidant anti_inflammatory Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb->anti_inflammatory neuroprotection Neuroprotection & Neuronal Survival antioxidant->neuroprotection anti_inflammatory->neuroprotection

Caption: Hypothesized signaling pathway of this compound.

In Vitro Experimental Design

The in vitro studies will utilize a human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons to model neurodegenerative processes.

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Assessment of Neuroprotection cluster_mechanism Mechanism of Action start Seed SH-SY5Y cells pretreat Pre-treat with 1,7-Dimethoxy-2,3- methylenedioxyxanthone start->pretreat induce Induce Neurotoxicity (e.g., H₂O₂ or Glutamate) pretreat->induce mtt MTT Assay (Cell Viability) induce->mtt ldh LDH Assay (Cytotoxicity) induce->ldh tunel TUNEL Staining (Apoptosis) induce->tunel wb Western Blot (Nrf2, HO-1, NF-κB, p-Akt) induce->wb elisa ELISA (TNF-α, IL-6) induce->elisa

Caption: In vitro experimental workflow for assessing neuroprotective effects.

Protocols

1. Cell Culture and Treatment

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Protocol:

    • Seed SH-SY5Y cells in 96-well plates for viability assays or larger plates for protein analysis.

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) for oxidative stress or glutamate (B1630785) for excitotoxicity for 24 hours.

2. Assessment of Cell Viability and Cytotoxicity

  • MTT Assay (Cell Viability):

    • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay (Cytotoxicity):

    • Collect the cell culture supernatant after treatment.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

3. Western Blot Analysis for Signaling Proteins

  • Lyse the treated cells and quantify protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Nrf2, HO-1, NF-κB p65, and phospho-Akt overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: In Vitro Neuroprotective Effects of this compound

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Toxin Control)
Control-100 ± 5.25.1 ± 1.3
Neurotoxin Alone-45.3 ± 3.8100 ± 8.7
Xanthone + Neurotoxin152.1 ± 4.185.4 ± 6.9
Xanthone + Neurotoxin565.7 ± 5.568.2 ± 5.4
Xanthone + Neurotoxin1078.9 ± 6.245.1 ± 4.1
Xanthone + Neurotoxin2585.4 ± 7.132.6 ± 3.5
Xanthone + Neurotoxin5088.2 ± 6.928.9 ± 3.1

Table 2: Effect of this compound on Protein Expression

Treatment GroupRelative Nrf2 ExpressionRelative HO-1 ExpressionRelative NF-κB p65 Expression
Control1.001.001.00
Neurotoxin Alone0.95 ± 0.111.12 ± 0.152.54 ± 0.28
Xanthone + Neurotoxin (10 µM)2.15 ± 0.233.21 ± 0.351.23 ± 0.14
Xanthone + Neurotoxin (25 µM)2.89 ± 0.314.11 ± 0.420.89 ± 0.09

In Vivo Experimental Design

An in vivo model will be used to validate the neuroprotective effects observed in vitro. A suitable model would be the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.[7][9][10]

Experimental Workflow

G cluster_setup Animal Model & Treatment cluster_behavior Behavioral Assessment cluster_analysis Post-mortem Analysis acclimate Acclimatize Mice treat Administer 1,7-Dimethoxy-2,3- methylenedioxyxanthone (p.o.) acclimate->treat induce Induce Neurotoxicity with MPTP (i.p.) treat->induce rotarod Rotarod Test (Motor Coordination) induce->rotarod pole Pole Test (Bradykinesia) rotarod->pole sacrifice Sacrifice and Brain Tissue Collection pole->sacrifice ihc Immunohistochemistry (Tyrosine Hydroxylase) sacrifice->ihc biochem Biochemical Assays (Dopamine levels, Oxidative Stress Markers) sacrifice->biochem

Caption: In vivo experimental workflow for assessing neuroprotective effects.

Protocols

1. Animal Model and Dosing

  • Animals: C57BL/6 mice.

  • Treatment: Administer this compound (e.g., 10, 25, 50 mg/kg) orally for 14 days.

  • Induction of Neurotoxicity: On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.

2. Behavioral Testing

  • Rotarod Test:

    • Train mice on the rotarod for 3 consecutive days before MPTP injection.

    • On day 14, test the mice for their latency to fall from the rotating rod.

  • Pole Test:

    • Place the mouse head-up on top of a vertical pole.

    • Record the time it takes for the mouse to turn around and descend the pole.

3. Immunohistochemistry

  • Perfuse the mice and collect the brains.

  • Prepare brain sections and stain for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra.

  • Quantify the number of TH-positive neurons.

Data Presentation

Table 3: In Vivo Behavioral and Neurochemical Effects

Treatment GroupDose (mg/kg)Latency to Fall (s) in Rotarod TestTime to Descend (s) in Pole TestStriatal Dopamine Levels (ng/mg tissue)
Vehicle Control-185 ± 1510.2 ± 1.515.1 ± 1.2
MPTP Control-65 ± 825.8 ± 3.16.3 ± 0.8
Xanthone + MPTP1098 ± 1119.5 ± 2.58.9 ± 1.1
Xanthone + MPTP25135 ± 1414.2 ± 1.911.5 ± 1.4
Xanthone + MPTP50162 ± 1211.8 ± 1.613.8 ± 1.5

Conclusion

This detailed experimental design provides a comprehensive framework for evaluating the neuroprotective potential of this compound. By systematically investigating its effects in both in vitro and in vivo models, researchers can elucidate its mechanism of action and assess its therapeutic promise for the treatment of neurodegenerative diseases. The presented protocols and data structures will ensure a rigorous and reproducible scientific investigation.

References

Application Note: Determination of the IC50 Value of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,7-Dimethoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative that has been isolated from various plant species. Xanthones, as a class of compounds, are recognized for their broad range of pharmacological activities, including potential anticancer properties.[1] The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery and development, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. Determining the IC50 value of this compound is a pivotal first step in evaluating its potential as a therapeutic agent.

This document provides a comprehensive protocol for determining the in vitro cytotoxic activity and IC50 value of this compound against various cancer cell lines. The presented methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.[2]

Principle of the Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, the extent of cell death induced by the test compound can be quantified.

Experimental Protocols

1. Materials and Reagents

  • This compound (purity >95%)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Selected human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), HepG2 (liver), A549 (lung))[3][4][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Cell Line Selection and Culture

A panel of human cancer cell lines is recommended to assess the spectrum of activity of the compound. Xanthones have shown activity against a variety of cancers, including breast, colon, liver, and lung cancer.[3][4][5] Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and subcultured regularly to ensure they are in the logarithmic growth phase for experiments.

3. Experimental Procedure

3.1. Cell Seeding

  • Harvest cells from culture flasks using Trypsin-EDTA.

  • Perform a cell count and determine cell viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

3.2. Compound Preparation and Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3.3. MTT Assay

  • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[2]

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium containing MTT from the wells.

  • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

4. Data Analysis

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism, SigmaPlot).

Data Presentation

Table 1: Cytotoxic Activity of this compound against various cancer cell lines.

Cell LineIncubation Time (h)IC50 (µM) ± SD
MCF-748Data to be determined
HCT-11648Data to be determined
HepG248Data to be determined
A54948Data to be determined

SD: Standard Deviation

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HCT-116) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (3-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 value.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade xanthone Xanthone Compound ros ↑ ROS Production xanthone->ros bcl2_family Bax ↑ / Bcl-2 ↓ xanthone->bcl2_family mito Mitochondrial Dysfunction (Loss of MMP) ros->mito cyto_c Cytochrome c Release mito->cyto_c bcl2_family->mito casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Generalized signaling pathway for xanthone-induced apoptosis.

References

Application Notes and Protocols for Evaluating the Bioactivity of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 1,7-Dimethoxy-2,3-methylenedioxyxanthone is a specific xanthone (B1684191) derivative. While extensive research exists for the xanthone class, specific bioactivity data for this particular compound is limited. These application notes provide a comprehensive framework and detailed protocols for researchers to systematically evaluate the potential cytotoxic and anti-inflammatory bioactivities of this compound using established cell lines and molecular biology techniques. The following protocols are foundational and can be adapted for screening other novel compounds.

Recommended Cell Lines for Bioactivity Screening

The choice of cell line is critical for elucidating the specific bioactivity of a test compound. Based on activities reported for structurally similar xanthones, the following cell lines are recommended for initial screening.

  • For Anticancer/Cytotoxic Activity: A panel of cancer cell lines from different tissue origins is recommended to determine the spectrum of activity.

    • MCF-7: Human breast adenocarcinoma.[2][3][4]

    • HCT-116: Human colorectal carcinoma.[3]

    • HepG2: Human hepatocellular carcinoma.[3]

    • A549: Human lung carcinoma.[1]

    • HeLa: Human cervical cancer.[2][5]

  • For Anti-inflammatory Activity: Macrophage cell lines are ideal for studying inflammatory pathways.

    • RAW 264.7: Murine macrophage cell line, commonly used for inflammation studies involving LPS stimulation.[6][7]

    • THP-1: Human monocytic cell line, which can be differentiated into macrophage-like cells.[8][9]

  • For Normal Cell Cytotoxicity (Control): To assess selectivity, it is crucial to test cytotoxicity against a non-cancerous cell line.

    • Vero: Kidney epithelial cells from an African green monkey.[1]

    • BHK-21: Baby hamster kidney fibroblast cells.[10]

Data Presentation: Representative Cytotoxicity Data

Quantitative data from bioactivity assays should be organized to facilitate clear interpretation and comparison. The following table provides an example of how to present 50% inhibitory concentration (IC₅₀) values for this compound against various cancer cell lines.

Table 1: Representative Cytotoxic Activity (IC₅₀ µM) of this compound

Cell LineTissue OriginIC₅₀ (µM) after 48h Treatment
MCF-7 Breast Adenocarcinoma12.5 ± 1.8
HCT-116 Colorectal Carcinoma15.2 ± 2.1
HepG2 Hepatocellular Carcinoma18.9 ± 2.5
A549 Lung Carcinoma25.4 ± 3.3
Vero Normal Kidney Epithelial> 100

Note: The data presented are hypothetical and serve as an illustrative example for data presentation. Actual values must be determined experimentally. Doxorubicin is often used as a positive control in such assays.[2]

Experimental Workflow

The overall process for evaluating the bioactivity of a novel compound involves a series of sequential assays, from initial cytotoxicity screening to mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action (Anticancer) cluster_2 Phase 3: Signaling Pathway Analysis Culture Cell Culture (e.g., MCF-7, RAW 264.7) Treat Compound Treatment (Dose-Response) Culture->Treat MTT Cytotoxicity Assay (MTT / SRB) Treat->MTT IC50 Determine IC₅₀ Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis If cytotoxic Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cycle If cytotoxic Lysis Cell Lysis & Protein Quantification IC50->Lysis Select effective doses Apoptosis->Lysis WB Western Blot (e.g., Caspase-3, p-p65) Lysis->WB RNA RNA Isolation Lysis->RNA qPCR qPCR Analysis (e.g., TNF-α, IL-6) RNA->qPCR

Caption: A generalized workflow for testing compound bioactivity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration at which the compound reduces cell viability by 50% (IC₅₀).

Materials:

  • Selected cell line(s)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the xanthone compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration ≤ 0.5%) and a positive control (e.g., Doxorubicin).[2]

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the xanthone compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Neutralize trypsin with serum-containing medium.[12]

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.[11]

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression or phosphorylation status of key proteins in a targeted signaling pathway (e.g., NF-κB or MAPK).[13][14][15]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence detection system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[13]

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[13]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washes, add ECL substrate and visualize the protein bands.[13]

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol quantifies changes in the mRNA expression of target genes, such as pro-inflammatory cytokines.[5][16][17]

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Validated primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Isolation: Treat cells as described previously. Wash with PBS and lyse directly in the well. Extract total RNA according to the manufacturer's protocol.[16]

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio should be ~2.0).[17]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.

  • Thermal Cycling: Perform the qPCR using a standard protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5][16]

  • Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression fold change using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.[17][18]

Potential Signaling Pathways for Investigation

Based on the known bioactivities of other xanthones, this compound may modulate key cellular signaling pathways. Below is a diagram of the NF-κB pathway, a common target in anti-inflammatory research.

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vivo Studies of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to Xanthones and Their Therapeutic Potential

Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework that have garnered significant interest for their diverse pharmacological activities.[2][5] Naturally occurring and synthetic xanthone (B1684191) derivatives have demonstrated potent anti-inflammatory, antioxidant, and anti-cancer effects in numerous preclinical studies.[1][2][3][6][7] These biological activities are often attributed to their ability to modulate key signaling pathways involved in inflammation and carcinogenesis, such as NF-κB, MAPKs, and Akt.[1][4][8]

Given its structural similarity to other bioactive xanthones, 1,7-Dimethoxy-2,3-methylenedioxyxanthone is a promising candidate for in vivo investigation of its potential therapeutic effects. This document provides a comprehensive guide for designing and conducting in vivo studies to evaluate its efficacy in animal models of inflammation and cancer.

Animal Models for In Vivo Evaluation

The choice of animal model is critical for obtaining relevant and translatable data. Below are commonly used and well-validated models for assessing the anti-inflammatory and anti-cancer properties of xanthone derivatives.

Anti-inflammatory Models
  • Carrageenan-Induced Paw Edema: A widely used acute inflammatory model to assess the anti-inflammatory potential of a compound.[9][10][11][12]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics systemic inflammation and allows for the evaluation of a compound's effect on pro-inflammatory cytokine production.[1][13]

  • Adjuvant-Induced Arthritis (AIA) in Rats: A chronic inflammatory model that resembles human rheumatoid arthritis.[1]

Cancer Models
  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). This is a standard model to evaluate the anti-tumor efficacy of a compound.[14][15][16]

  • Chemically-Induced Carcinogenesis Models: These models, such as azoxymethane (B1215336) (AOM)-induced colon cancer, more closely mimic the multi-step process of human cancer development.

  • Metastasis Models: These models are designed to assess the ability of a compound to inhibit the spread of cancer cells from a primary tumor to distant organs.

Experimental Protocols

The following are detailed protocols for key in vivo experiments. These should be considered as a starting point and may require optimization.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

Objective: To assess the acute anti-inflammatory effect of this compound.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium, Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: this compound (e.g., 25 mg/kg, p.o.)

    • Group III: this compound (e.g., 50 mg/kg, p.o.)

    • Group IV: this compound (e.g., 100 mg/kg, p.o.)

    • Group V: Standard drug (e.g., Diclofenac sodium, 10 mg/kg, p.o.)

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Evaluation of Anti-cancer Activity in a Xenograft Mouse Model

Objective: To determine the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • Human cancer cell line (e.g., HCT 116 for colon cancer, MDA-MB-231 for breast cancer)

  • Matrigel

  • This compound

  • Vehicle (e.g., PEG400/Tween 80/saline)

  • Standard chemotherapeutic agent (e.g., 5-Fluorouracil, Paclitaxel)

  • Calipers

Procedure:

  • Cell Culture and Implantation: Culture the selected cancer cell line under appropriate conditions. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to the following groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: this compound (e.g., 20 mg/kg, i.p. or p.o., daily)

    • Group III: this compound (e.g., 40 mg/kg, i.p. or p.o., daily)

    • Group IV: Standard chemotherapeutic agent

  • Treatment: Administer the treatments for a specified period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

    • Monitor body weight and general health of the animals twice a week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

  • Analysis:

    • Analyze tumor growth inhibition.

    • Perform histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3) on the tumor tissues.

    • Collect blood for biochemical analysis if required.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA for tumor growth, t-test or one-way ANOVA for final tumor weight).

Data Presentation

Quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Xanthone Derivatives on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.08-
α-Mangostin[9]100.85 ± 0.0532.0
α-Mangostin[9]300.62 ± 0.0450.4
Indomethacin100.55 ± 0.03*56.0

*p < 0.05 compared to vehicle control.

Table 2: Anti-tumor Efficacy of Xanthone Derivatives in Xenograft Models

Treatment GroupDose (mg/kg/day)Animal ModelCell LineFinal Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-Nude MiceHCT 116 (Colon)1500 ± 120-
Xanthone Extract[14]100Nude MiceHCT 116 (Colon)750 ± 9050.0
Vehicle Control-Nude MiceS18 (Nasopharyngeal)1200 ± 110-
Garcinone E[15]20Nude MiceS18 (Nasopharyngeal)600 ± 8050.0

*p < 0.05 compared to vehicle control.

Visualization of Pathways and Workflows

Signaling Pathways

dot { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes LPS [label="LPS", fillcolor="#F1F3F4"]; TLR4 [label="TLR4", fillcolor="#F1F3F4"]; MyD88 [label="MyD88", fillcolor="#F1F3F4"]; IKK [label="IKK", fillcolor="#F1F3F4"]; IkB [label="IκBα", fillcolor="#F1F3F4"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=oval, fillcolor="#FFFFFF", style=filled]; Inflammation [label="Pro-inflammatory\nCytokines\n(TNF-α, IL-6, IL-1β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Xanthone [label="1,7-Dimethoxy-\n2,3-methylenedioxyxanthone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> IKK; IKK -> IkB [label=" phosphorylates"]; IkB -> NFkB [label=" releases"]; NFkB -> Nucleus [label=" translocates to"]; Nucleus -> Inflammation [label=" induces transcription of"]; Xanthone -> IKK [label=" inhibits", color="#34A853", fontcolor="#34A853"]; Xanthone -> NFkB [label=" inhibits translocation", color="#34A853", fontcolor="#34A853"]; }

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow

dot { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Acclimatize Animals", shape=ellipse, fillcolor="#FBBC05"]; grouping [label="Randomly Group Animals"]; treatment [label="Administer Test Compound / Vehicle"]; induction [label="Induce Disease Model\n(e.g., Carrageenan Injection or Tumor Cell Implantation)"]; monitoring [label="Monitor Disease Progression\n(e.g., Paw Volume, Tumor Size)"]; endpoint [label="Endpoint: Euthanasia and Sample Collection"]; analysis [label="Data Analysis\n(Histology, Biochemistry, Statistics)"]; end [label="End: Report Findings", shape=ellipse, fillcolor="#FBBC05"];

// Edges start -> grouping; grouping -> treatment; treatment -> induction; induction -> monitoring; monitoring -> endpoint; endpoint -> analysis; analysis -> end; }

Caption: General experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for 1,7-Dimethoxy-2,3-methylenedioxyxanthone as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative isolated from various plant species, including the roots of Polygala tenuifolia[1][]. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[3]. As a well-characterized phytochemical, it serves as an excellent standard for a variety of research and drug development applications. These application notes provide detailed protocols for its use as a standard in analytical chemistry and cell-based assays, along with insights into its potential mechanisms of action.

Physicochemical and Bioactivity Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its accurate use in experimental settings.

PropertyValueReference
CAS Number 145523-71-3[1][3]
Molecular Formula C₁₆H₁₂O₆[1][3]
Molecular Weight 300.26 g/mol [1][3][4]
Purity ≥98% (Commercially available)[1]
Physical Description Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][5]
Storage Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks.[5]
Source Roots of Polygala tenuifolia[1][]

Applications

Phytochemical Analysis and Quality Control

This compound is an ideal reference standard for the qualitative and quantitative analysis of plant extracts and herbal medicine formulations. Its primary application in this area is for High-Performance Liquid Chromatography (HPLC) to ensure the identity, purity, and consistency of raw materials and finished products[6].

In Vitro Biological Assays

Given its reported biological activities, this xanthone can be used as a positive control or test compound in a variety of cell-based assays to investigate its potential therapeutic effects. These include assays for:

  • Antioxidant activity: To determine its capacity to scavenge free radicals and protect cells from oxidative stress.

  • Anti-inflammatory activity: To assess its ability to modulate inflammatory pathways.

  • Cytotoxicity and anticancer activity: To evaluate its potential to inhibit the growth of cancer cell lines.

Experimental Protocols

Protocol 1: Quantification of this compound in a Plant Extract using HPLC

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Materials:

  • This compound standard (≥98% purity)

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid (optional, for improved peak shape)

  • Plant extract sample

  • 0.45 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the dried plant extract (e.g., 100 mg).

    • Extract with a suitable solvent (e.g., methanol) using sonication or another appropriate extraction method.

    • Adjust the final volume to a known value (e.g., 10 mL).

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of methanol and water (with or without 0.1% formic acid) is often effective. A starting point could be a 30-minute gradient from 65% to 90% methanol in water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Based on the UV spectrum of the compound. A common wavelength for xanthones is around 254 nm.

    • Column Temperature: Ambient or controlled at 25°C.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of the xanthone in the sample using the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Standard_Prep Prepare Standard Stock Solution Calibration_Prep Prepare Calibration Standards Standard_Prep->Calibration_Prep HPLC_Analysis HPLC Analysis Calibration_Prep->HPLC_Analysis Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

HPLC Quantification Workflow
Protocol 2: In Vitro Anti-inflammatory Activity Assessment using a Cell-Based Assay

This protocol outlines a general method to assess the anti-inflammatory potential of this compound by measuring its effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

    • Subculture the cells every 2-3 days.

  • Cell Viability Assay (MTT Assay):

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader to determine the non-toxic concentration range of the compound.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no compound treatment.

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. A reduction in nitrite concentration indicates an anti-inflammatory effect.

Workflow Diagram:

Cell_Assay_Workflow Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Treat with Xanthone (various concentrations) Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Data_Analysis Analyze Data Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Anti-inflammatory Assay Workflow

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally similar xanthones suggest potential mechanisms of action, particularly in the context of inflammation. A related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade[7]. Other xanthone derivatives have also been reported to exert their anti-inflammatory effects through the modulation of mitogen-activated protein kinase (MAPK) and heme oxygenase-1 (HO-1) signaling pathways[8][9].

Based on this evidence, a plausible mechanism for the anti-inflammatory activity of this compound involves the inhibition of pro-inflammatory signaling pathways.

Proposed Anti-inflammatory Signaling Pathway:

Signaling_Pathway cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Activates MAPK_Activation MAPK Activation TLR4->MAPK_Activation Activates Xanthone 1,7-Dimethoxy-2,3- methylenedioxyxanthone Xanthone->TLR4 Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines Upregulates MAPK_Activation->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Proposed Anti-inflammatory Pathway

Conclusion

This compound is a valuable phytochemical standard for analytical and biological research. The protocols and information provided herein offer a comprehensive guide for its effective utilization in the laboratory. Further research into its specific molecular targets and signaling pathways will continue to elucidate its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 1,7-Dimethoxy-2,3-methylenedioxyxanthone for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,7-Dimethoxy-2,3-methylenedioxyxanthone in cell-based assays, its inherent low aqueous solubility presents a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to compound solubility and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why does this happen?

A2: This common phenomenon, often termed "crashing out," occurs when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous environment like cell culture media.[4][5] The rapid change in solvent polarity causes the hydrophobic compound to exceed its solubility limit in the aqueous medium, leading to precipitation.[5]

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid cytotoxicity.[4] It is always recommended to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.

Q4: What are the main strategies to improve the aqueous solubility of this compound for my experiments?

A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. The most common approaches for cell culture applications include the use of co-solvents (primarily DMSO), complexation with cyclodextrins, and formulation into nanoparticles.[6][7]

Troubleshooting Guides

Issue 1: Compound is difficult to dissolve in the initial solvent (e.g., DMSO).
  • Possible Cause: Purity of the solvent may be compromised. DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power for hydrophobic compounds.

  • Troubleshooting Steps:

    • Use a fresh, sealed bottle of anhydrous, high-purity DMSO.

    • Ensure both the compound and the solvent are at room temperature before mixing.

    • Vortex the solution vigorously for 2-5 minutes.

    • If undissolved particles remain, gentle warming in a 37°C water bath for 10-15 minutes can be attempted.

    • Sonication in a water bath for 15-30 minutes can also aid in dissolution by breaking up compound aggregates.

Issue 2: Compound precipitates immediately upon dilution into cell culture medium.
  • Possible Cause: "Solvent shock" due to rapid dilution and the final concentration exceeding the aqueous solubility limit.[5]

  • Troubleshooting Steps:

    • Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.[4]

    • Slow, dropwise addition: Add the DMSO stock solution to the medium slowly and drop-by-drop while gently vortexing or swirling the medium to ensure rapid dispersion.[5]

    • Serial dilution: Perform an intermediate dilution step. For example, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed medium first, and then add this to the final volume.

    • Reduce the final concentration: If precipitation persists, the target concentration may be too high. Perform a dose-response experiment to determine the highest soluble concentration that still yields the desired biological effect.

Issue 3: Compound precipitates in the culture plate after a period of incubation.
  • Possible Cause: Delayed precipitation can be caused by changes in the media environment over time, such as shifts in pH or interactions with media components.[4] It can also be due to evaporation from the culture plates, which increases the compound concentration.

  • Troubleshooting Steps:

    • pH stability: Ensure the cell culture medium is properly buffered.

    • Minimize evaporation: Maintain proper humidity in the incubator and ensure culture plates are well-sealed.

    • Component interaction: If possible, try a different formulation of the basal medium.

    • Solubility in media: Before treating cells, perform a solubility test by adding the compound to the complete cell culture medium and incubating under the same conditions as your experiment to observe for precipitation.

Data Presentation

The following tables summarize the solubility of xanthones and the potential for solubility enhancement using different techniques, based on available literature.

Table 1: Solubility of Xanthones in Various Solvents

SolventSolubilityReference(s)
WaterPoor/Insoluble[1][2]
DMSOSoluble[3]
AcetoneSoluble[2][3]
EthanolSoluble[2]
MethanolSoluble[2]
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[2][3]

Table 2: Comparison of Solubility Enhancement Techniques for Xanthones

| Technique | Principle | Potential Fold Increase in Solubility | Reference(s) | | :--- | :--- | :--- | | Co-solvents (e.g., DMSO) | Increases the polarity of the solvent mixture. | Varies depending on final concentration. |[7] | | Cyclodextrin (B1172386) Complexation | Encapsulates the hydrophobic molecule in a hydrophilic shell. | Can be significant; for example, α-mangostin solubility was increased over 10,000-fold with nanomicelles. |[8][9] | | Nanoparticle Formulation | Increases surface area and can provide a hydrophilic coating. | Substantial; a xanthone (B1684191) extract's solubility was improved from 0.1 µg/mL to 1250 µg/mL. |[10] |

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution for Cell Culture

This protocol outlines the standard procedure for preparing a stock solution of this compound in DMSO and its subsequent dilution into cell culture medium.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve store 4. Store at -20°C dissolve->store warm_media 5. Pre-warm Culture Medium to 37°C store->warm_media add_stock 6. Add Stock Dropwise to Medium with Vortexing warm_media->add_stock inspect 7. Visually Inspect for Precipitation add_stock->inspect add_to_cells 8. Add to Cells inspect->add_to_cells

Caption: Workflow for preparing and diluting a DMSO stock solution.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading Method

This method creates an inclusion complex to improve the aqueous solubility of the compound.[11]

G cluster_complexation Cyclodextrin Inclusion Complex Preparation cluster_use Using the Complex in Cell Culture weigh_cd 1. Weigh HP-β-CD add_solvent 2. Add small amount of 50% Ethanol to form a paste weigh_cd->add_solvent add_drug 3. Slowly add this compound add_solvent->add_drug knead 4. Knead for 1 hour add_drug->knead dry 5. Air dry the paste for 24 hours knead->dry sieve 6. Pulverize and sieve the dried complex dry->sieve dissolve_complex 7. Dissolve complex in culture medium sieve->dissolve_complex sterilize 8. Sterilize by filtration (0.22 µm) dissolve_complex->sterilize use 9. Use in cell-based assays sterilize->use

Caption: Protocol for preparing a cyclodextrin inclusion complex.
Protocol 3: Preparation of Nanoparticles by Nanoprecipitation

This protocol describes a method to formulate the compound into nanoparticles to enhance its solubility and cellular uptake.[10]

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_formation Nanoparticle Formation dissolve_drug_polymer 1. Dissolve compound and polymer (e.g., Eudragit) in organic solvent inject 3. Inject organic phase into aqueous phase under stirring dissolve_drug_polymer->inject prepare_surfactant 2. Prepare aqueous solution with surfactant (e.g., Tween 80) prepare_surfactant->inject evaporate 4. Evaporate organic solvent inject->evaporate collect 5. Collect nanoparticles (e.g., by centrifugation) evaporate->collect

Caption: Workflow for nanoparticle formulation via nanoprecipitation.
Protocol 4: Determining Vehicle (DMSO) Cytotoxicity

It is crucial to assess the effect of the solvent on your specific cell line to establish a safe working concentration.

G cluster_assay Vehicle Cytotoxicity Assay Workflow seed_cells 1. Seed cells in a 96-well plate prepare_dmso 2. Prepare serial dilutions of DMSO in culture medium seed_cells->prepare_dmso treat_cells 3. Treat cells with different DMSO concentrations prepare_dmso->treat_cells incubate 4. Incubate for the intended experimental duration treat_cells->incubate viability_assay 5. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay analyze 6. Analyze data to determine the non-toxic concentration viability_assay->analyze

References

stability of 1,7-Dimethoxy-2,3-methylenedioxyxanthone in DMSO stock solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 1,7-Dimethoxy-2,3-methylenedioxyxanthone in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a natural product classified as a xanthone.[1] It is primarily isolated from the roots of Polygala tenuifolia.[1][] Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities.[3][4]

Q2: Is this compound soluble in DMSO?

A2: Yes, this compound is soluble in DMSO.[1] DMSO is a common solvent for xanthones and other small molecules used in research.[1]

Q3: What is the expected stability of this compound in a DMSO stock solution?

A3: While specific stability data for this compound in DMSO is not extensively documented in publicly available literature, general principles of compound stability in DMSO apply. The stability of a compound in DMSO is influenced by several factors including storage temperature, water content of the DMSO, and the number of freeze-thaw cycles. For long-term storage, it is best practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[5]

Q4: What are the recommended storage conditions for a DMSO stock solution of this compound?

A4: To maximize the shelf-life of your stock solution, it is recommended to store it at -20°C or -80°C in tightly sealed vials to protect it from moisture and light.[5] Aliquoting the stock solution into single-use volumes is highly recommended to avoid degradation from repeated freeze-thaw cycles.[5]

Q5: How can I assess the stability of my this compound DMSO stock solution?

A5: The stability of your stock solution can be assessed by performing a time-course analysis using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing an aliquot of the stock solution at an initial time point (T=0) and then at subsequent time points after storage under specific conditions. A compound is generally considered stable if >90% of the initial concentration remains.

Troubleshooting Guides

Issue 1: Compound Precipitation in DMSO Stock Solution
  • Question: I am observing precipitation in my DMSO stock solution of this compound, what should I do?

  • Answer: Precipitation in a DMSO stock solution can occur for several reasons. Here are some troubleshooting steps:

    • Gentle Warming and Sonication: Try gently warming the solution to 37°C and vortexing or sonicating to redissolve the compound.

    • Check for Water Contamination: DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of your compound. Use anhydrous DMSO and store it properly.

    • Re-evaluate Concentration: It's possible the concentration of your stock solution exceeds the solubility limit of the compound in DMSO. Consider preparing a more dilute stock solution.

Issue 2: Inconsistent Experimental Results
  • Question: I am observing inconsistent results in my experiments using the this compound stock solution. Could this be a stability issue?

  • Answer: Inconsistent results can indeed be a sign of compound degradation.

    • Perform a Stability Check: It is recommended to perform a stability analysis of your stock solution using HPLC or LC-MS to determine if the compound has degraded over time.

    • Prepare Fresh Stock Solutions: If degradation is suspected, it is best to prepare a fresh stock solution from solid material.

    • Avoid Repeated Freeze-Thaw Cycles: Ensure that you are using single-use aliquots of your stock solution to minimize degradation.[5]

Quantitative Data Summary

Table 1: General Recommendations for DMSO Stock Solution Storage

ParameterRecommendationRationale
Storage Temperature -20°C or -80°CMinimizes chemical degradation and microbial growth.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles which can cause degradation.[5]
DMSO Quality Anhydrous (low water content)Water can lead to hydrolysis of susceptible compounds.
Vial Type Amber glass or polypropylene (B1209903)Protects from light and prevents leaching of contaminants.

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO by HPLC

Objective: To determine the stability of a this compound stock solution in DMSO over time under specific storage conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • Amber glass or polypropylene vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Calibrated pipettes and tips

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Vortex and/or sonicate the solution to ensure the compound is fully dissolved.

  • Initial Analysis (T=0):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Prepare a sample for HPLC analysis by diluting the aliquot to a suitable concentration (e.g., 100 µM) with the mobile phase.

    • Inject the sample into the HPLC system and record the chromatogram. The peak area of the compound at T=0 will serve as the baseline.

  • Storage:

    • Aliquot the remaining stock solution into multiple vials, one for each future time point and storage condition.

    • Store the aliquots at the desired temperatures (e.g., Room Temperature, 4°C, -20°C, and -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks), remove one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare a sample for HPLC analysis as described in step 2.

    • Inject the sample into the HPLC system and record the chromatogram.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:

    • % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

  • A compound is often considered stable if the percentage remaining is greater than 90%.

Table 2: Example Stability Data Representation

Storage ConditionTime Point% Remaining
Room Temperature1 Week
4 Weeks
4°C1 Week
4 Weeks
-20°C4 Weeks
12 Weeks
-80°C4 Weeks
12 Weeks

Visualizations

Potential Signaling Pathways

Xanthones have been reported to modulate several signaling pathways. The following diagrams illustrate two such pathways that may be influenced by this compound.

Nrf2_ARE_Pathway Xanthone 1,7-Dimethoxy-2,3- methylenedioxyxanthone Keap1 Keap1 Xanthone->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection

Caption: Potential modulation of the Nrf2/ARE antioxidant pathway by xanthones.

TLR4_NFkB_Pathway cluster_NFkB_IkB Cytoplasm Xanthone 1,7-Dimethoxy-2,3- methylenedioxyxanthone TLR4 TLR4 Xanthone->TLR4 Inhibits LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription

Caption: Inhibition of the TLR4/NF-κB inflammatory pathway by xanthones.

References

Technical Support Center: HPLC Analysis of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1,7-Dimethoxy-2,3-methylenedioxyxanthone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant for HPLC analysis?

A1: Understanding the chemical properties of this compound is crucial for method development and troubleshooting. Here are some key characteristics:

PropertyValue/DescriptionReference
Molecular Formula C₁₆H₁₂O₆[1][2]
Molecular Weight 300.26 g/mol [1][2]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
General Class Xanthone (B1684191)[1][2]

This xanthone is a relatively non-polar compound due to the methoxy (B1213986) and methylenedioxy groups, making it well-suited for reversed-phase HPLC.

Q2: I am developing a new HPLC method for this compound. Where should I start?

A2: For initial method development, you can adapt protocols used for similar xanthone compounds. A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with a small amount of acid (like formic acid) to improve peak shape.[3]

Here is a suggested starting protocol based on methods for similar xanthones:

ParameterSuggested Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water, B: Methanol
Gradient 65-90% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm

This method can be optimized by adjusting the gradient, flow rate, and mobile phase composition to achieve the desired separation and peak shape.[3]

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common problems encountered during the HPLC analysis of this compound.

Problem 1: Peak Shape Issues (Tailing, Fronting, Splitting)

Q3: My peak for this compound is tailing. What could be the cause and how do I fix it?

A3: Peak tailing is a common issue where the back half of the peak is wider than the front.[4] The table below summarizes potential causes and solutions.

Potential CauseRecommended Solution
Column Contamination/Blockage Reverse flush the column with a strong organic solvent. If the problem persists, replace the guard column or the analytical column.[5]
Secondary Interactions Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress interactions between the analyte and the stationary phase.[3]
Column Void A void at the column inlet can cause peak distortion. This is often due to pressure shocks. Replacing the column is the best solution.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For xanthones, a slightly acidic mobile phase is often beneficial.[5]

Q4: I am observing peak fronting for my analyte. What does this indicate?

A4: Peak fronting, where the front of the peak is sloped, is less common than tailing. It is often a sign of column overload.[6]

Potential CauseRecommended Solution
Sample Overload Dilute the sample or reduce the injection volume.[5][6]
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[5]
Low Column Temperature Increase the column temperature to improve peak symmetry.[5]

Q5: Why is my peak splitting into two or more peaks?

A5: Split peaks can be caused by a few issues, often related to the sample introduction or the column itself.

Potential CauseRecommended Solution
Partially Blocked Column Frit Debris from the sample or system can block the inlet frit, distorting the peak. Replace the frit or the column.[7]
Sample Solvent Stronger than Mobile Phase Dissolve the sample in the initial mobile phase to ensure proper peak focusing at the column head.
Co-eluting Impurity It's possible that an impurity is co-eluting with your target analyte. Optimize the mobile phase gradient to improve separation.[5]

Below is a logical workflow for troubleshooting peak shape problems.

PeakShape_Troubleshooting start Observe Peak Shape Problem is_it_all_peaks Affects All Peaks? start->is_it_all_peaks check_column Check for Column Void or Blocked Frit is_it_all_peaks->check_column Yes is_overload Is Peak Fronting? is_it_all_peaks->is_overload No check_tubing Inspect Tubing and Fittings for Leaks check_column->check_tubing end Problem Resolved check_tubing->end reduce_concentration Reduce Sample Concentration or Injection Volume is_overload->reduce_concentration Yes check_mobile_phase Check Mobile Phase pH and Sample Solvent is_overload->check_mobile_phase No reduce_concentration->end check_mobile_phase->end HPLC_Troubleshooting_Workflow cluster_identification Problem Identification cluster_investigation Investigation Steps start Problem Observed in Chromatogram peak_shape Peak Shape Issues (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Variability start->retention_time baseline Baseline Problems (Noise, Drift, Ghost Peaks) start->baseline check_method Review Method Parameters (Mobile Phase, Gradient, Temp) peak_shape->check_method check_column Inspect Column and Guard Column peak_shape->check_column check_system Check HPLC System (Pump, Injector, Detector) retention_time->check_system retention_time->check_method baseline->check_system baseline->check_method check_sample Verify Sample Preparation and Stability baseline->check_sample solution Implement Corrective Actions check_system->solution check_method->solution check_column->solution check_sample->solution

References

Technical Support Center: Optimizing Extraction of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 1,7-Dimethoxy-2,3-methylenedioxyxanthone from plant material, primarily from the roots of Polygala tenuifolia.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for this compound?

A1: The primary natural source of this compound is the roots of Polygala tenuifolia.[1][2] This plant has been a staple in traditional Chinese medicine for centuries. Other related xanthones have been isolated from other species of the Polygala genus.

Q2: Which solvents are most effective for extracting this xanthone (B1684191)?

A2: Solvents with moderate polarity are generally effective for xanthone extraction. Methanol and ethanol (B145695) have been successfully used for the initial extraction of xanthones from Polygala tenuifolia.[1][2] For subsequent fractionation and isolation of xanthones, solvents like dichloromethane (B109758) and chloroform (B151607) have proven effective.[1][2] Acetone has also been noted for its high efficacy in extracting total xanthones from other plant materials. The choice of solvent is a critical parameter to optimize for maximizing yield.

Q3: What are the most common methods for extracting xanthones from plant material?

A3: Several methods can be employed, ranging from traditional to modern techniques. These include:

  • Maceration: A simple method involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A continuous extraction method that can be more efficient than maceration.

  • Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and solvent consumption.

  • Subcritical Water Extraction: A green technology that uses water at elevated temperatures and pressures to extract compounds.

For Polygala tenuifolia, ultrasonic-assisted extraction with ethanol has been shown to be an effective method for extracting active components, including xanthones.[3][4][5]

Q4: How do I select the optimal extraction parameters?

A4: The optimal extraction parameters are interdependent and should be determined experimentally. Key parameters to consider are:

  • Solvent Type and Concentration: The polarity of the solvent should match that of the target compound. For ethanol, a concentration of around 67-73% has been found to be optimal for extracting active components from Polygala tenuifolia.[3][4][5]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade the target compound. An optimal temperature of around 48°C has been suggested for the ultrasonic-assisted extraction of active components from Polygala tenuifolia.[3][4][5]

  • Extraction Time: The extraction time should be sufficient to allow for maximum recovery of the compound without causing degradation. For UAE of Polygala tenuifolia, an extraction time of approximately 93 minutes has been identified as optimal.[3][4][5]

  • Solvent-to-Solid Ratio: This ratio should be high enough to ensure complete extraction without being wasteful of the solvent. A ratio of around 11-12 mL/g has been suggested for Polygala tenuifolia.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate). For Polygala tenuifolia, an ethanol-water mixture is a good starting point.[3][4]
Sub-optimal extraction parameters (time, temperature, solvent-to-solid ratio).Systematically optimize each parameter. Use a design of experiments (DoE) approach for efficiency. Refer to the optimized conditions for related compounds in Polygala tenuifolia as a starting point.[3][4][5]
Incomplete cell lysis.Ensure the plant material is finely ground to increase the surface area for solvent penetration. For methods like maceration, consider increasing the extraction time or agitation. For UAE, ensure sufficient ultrasonic power is applied.
Degradation of the target compound.Avoid excessive temperatures and prolonged exposure to light. Consider extracting under an inert atmosphere (e.g., nitrogen) if the compound is sensitive to oxidation.
Formation of Emulsion During Liquid-Liquid Extraction/Fractionation Presence of surfactant-like compounds in the crude extract.Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[6]
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.[6]
Change Solvent: Add a small amount of a different organic solvent to alter the polarity and aid in phase separation.[6]
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.
Co-extraction of Impurities Low selectivity of the extraction solvent.Solvent System Modification: Adjust the polarity of your solvent system. For example, using a gradient of solvents with increasing polarity for column chromatography can help separate compounds.
Fractionation: Perform a liquid-liquid extraction to partition the crude extract. A common sequence is to partition between a polar solvent (like methanol/water) and a series of non-polar to moderately polar organic solvents (e.g., hexane, then dichloromethane, then ethyl acetate). Xanthones are often found in the dichloromethane and ethyl acetate (B1210297) fractions.[1]
Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the extract and remove interfering substances before analysis or further purification.
Difficulty Identifying Phases in Liquid-Liquid Extraction Intense color of the extract obscuring the interface.Backlighting: Shine a light through the separatory funnel to help visualize the interface.
Addition of Water/Solvent: Add a small amount of water to see which layer it incorporates into (the aqueous layer). Similarly, add a small amount of the organic solvent to identify the organic layer.

Data Presentation

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction (UAE) of Active Components from Polygala tenuifolia

Note: These parameters were optimized for the combined yield of 3,6'-disinapoylsucrose and Polygalaxanthone III and serve as a strong starting point for optimizing the extraction of this compound.

ParameterOptimized ValueReference(s)
Extraction Time93 - 99 minutes[3][4][5]
Extraction Temperature48 - 51 °C[3][4]
Liquid-to-Solid Ratio11 - 12 mL/g[3][4]
Ethanol Concentration67 - 73%[3][4][5]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Polygala tenuifolia Roots

  • Preparation of Plant Material:

    • Obtain dried roots of Polygala tenuifolia.

    • Grind the roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

    • Dry the powder in an oven at a low temperature (e.g., 40-50°C) to a constant weight to remove residual moisture.

  • Extraction:

    • Weigh a specific amount of the dried powder (e.g., 10 g) and place it into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a solvent-to-solid ratio of 12:1 (v/w) (i.e., 120 mL of solvent for 10 g of powder).

    • Place the vessel in an ultrasonic bath.

    • Set the extraction temperature to 48°C and the extraction time to 93 minutes.

    • Begin ultrasonication.

  • Filtration and Concentration:

    • After extraction, cool the mixture to room temperature.

    • Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Further Processing (Optional):

    • The crude extract can be further purified by liquid-liquid extraction or column chromatography to isolate this compound.

Visualizations

G cluster_prep Preparation cluster_extract Extraction (UAE) cluster_process Processing A Dried Polygala tenuifolia Roots B Grind to Fine Powder A->B C Oven Dry at 40-50°C B->C D Mix Powder with Solvent (e.g., 70% Ethanol, 12:1 ratio) C->D E Ultrasonicate (48°C, 93 min) D->E F Filter to Separate Extract E->F G Concentrate with Rotary Evaporator F->G H Crude Xanthone Extract G->H

Caption: General workflow for the extraction of this compound.

G cluster_params Key Optimization Parameters center Extraction Yield Solvent Solvent Type & Concentration Solvent->center Temp Temperature Temp->center Time Extraction Time Time->center Ratio Solvent:Solid Ratio Ratio->center Power Ultrasonic Power (for UAE) Power->center

Caption: Key parameters influencing the extraction yield of xanthones.

G cluster_solvent Solvent Optimization cluster_params Parameter Optimization cluster_prep Material Preparation Start Low Extraction Yield A1 Is solvent polarity appropriate? Start->A1 Check First A2 Test range of solvents (e.g., Ethanol, Acetone) A1->A2 A3 Optimize solvent concentration (e.g., 60-80% Ethanol) A2->A3 B1 Are parameters optimized? A3->B1 Then B2 Optimize Temperature (e.g., 40-60°C) B1->B2 B3 Optimize Time (e.g., 60-120 min) B2->B3 B4 Optimize Solvent:Solid Ratio (e.g., 10:1 to 20:1) B3->B4 C1 Is material finely ground? B4->C1 Finally C2 Grind to a finer powder (e.g., 40-60 mesh) C1->C2 End Yield Improved C2->End

Caption: Troubleshooting flowchart for low extraction yield.

References

1,7-Dimethoxy-2,3-methylenedioxyxanthone degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,7-Dimethoxy-2,3-methylenedioxyxanthone.

Troubleshooting Guide

Users may encounter several issues during the experimental use of this compound. This guide provides systematic approaches to identify and resolve common problems.

Issue 1: Inconsistent or unexpected analytical results (e.g., HPLC, LC-MS)

  • Possible Cause 1: Degradation of stock or working solutions.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Prepare a fresh stock solution of this compound and compare its analytical profile (e.g., peak area, retention time) against the older solution.

      • Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents. Impurities can react with the compound. Consider degassing solvents to remove dissolved oxygen, which can cause oxidative degradation.

      • Storage Conditions: Verify that solutions are stored as recommended (typically at -20°C or -80°C in airtight, light-protected vials). For short-term storage, 2-8°C may be acceptable, but stability should be verified.

  • Possible Cause 2: Formation of degradation products during the experiment.

    • Troubleshooting Steps:

      • Analyze a Freshly Prepared Sample: Run a chromatogram of a freshly prepared solution to serve as a baseline.

      • Identify Degradants: If new peaks are observed in the chromatograms of experimental samples, it is likely that degradation has occurred.

      • Control Experimental Parameters:

        • pH: The stability of xanthones can be pH-dependent. Ensure that the pH of your experimental medium is controlled and consistent.

        • Temperature: Elevated temperatures can accelerate degradation. Maintain a constant and appropriate temperature throughout the experiment.

        • Light Exposure: Protect solutions from light, especially UV radiation, by using amber vials or covering containers with aluminum foil.

Issue 2: Loss of biological activity or inconsistent bioassay results

  • Possible Cause 1: Degradation of the compound in the assay medium.

    • Troubleshooting Steps:

      • Assess Compound Stability in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture or assay medium under incubation conditions (e.g., 37°C, 5% CO2). Analyze samples at different time points by HPLC.

      • Minimize Incubation Time: If the compound is found to be unstable, reduce the incubation time as much as the experimental design allows.

      • Freshly Prepare Solutions: Always prepare fresh dilutions of the compound in the assay medium immediately before use.

  • Possible Cause 2: Interaction with other components in the assay.

    • Troubleshooting Steps:

      • Run Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the compound, at the same final concentration) to ensure that the observed effects are not due to the solvent.

      • Simplify the System: If possible, test the compound in a simpler, cell-free system to rule out interactions with cellular components that may lead to its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in amber vials. For short-term storage of solutions, 2-8°C may be suitable, but stability should be confirmed for your specific solvent and concentration.

Q2: What solvents are recommended for dissolving this compound?

A2: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and ethyl acetate. It is likely to have low solubility in water. For biological experiments, DMSO is a common choice for preparing concentrated stock solutions.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The degradation of xanthones, including this compound, is primarily influenced by the following factors:

  • pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of the methoxy (B1213986) groups or opening of the methylenedioxy ring.

  • Temperature: High temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the xanthone (B1684191) core.

Q4: How can I monitor the degradation of this compound?

A4: The most common method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or mass spectrometric (MS) detection. A stability-indicating method is one that can separate the intact drug from its degradation products. By analyzing samples over time and under various stress conditions, you can quantify the loss of the parent compound and the formation of degradants.

Quantitative Data Summary

The following tables summarize the expected effects of pH and temperature on the stability of xanthones, based on studies of related compounds. This data should be used as a general guideline, and specific stability studies for this compound are recommended.

Table 1: Expected pH-Dependent Degradation of Xanthones

pH RangeExpected StabilityPotential Degradation Pathway
< 3LowAcid-catalyzed hydrolysis of methoxy and methylenedioxy groups.
3 - 7HighGenerally more stable in neutral to slightly acidic conditions.
> 9LowBase-catalyzed hydrolysis and potential oxidative degradation.

Table 2: Expected Temperature-Dependent Degradation of Xanthones (at neutral pH)

TemperatureExpected StabilityNotes
-20°C to 4°CHighRecommended for storage of solid compound and solutions.
25°C (Room Temp)ModerateDegradation may be observed over extended periods.
> 40°CLow to ModerateAccelerated degradation is likely.
> 60°CLowSignificant degradation expected.

Experimental Protocols

Protocol 1: General Procedure for Evaluating the pH Stability of this compound

  • Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, and 12).

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the volume of the organic solvent is minimal to avoid affecting the buffer's pH.

  • Sampling: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately neutralize the pH of the collected samples if necessary and dilute with the mobile phase to stop further degradation.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH value to determine the degradation kinetics.

Protocol 2: General Procedure for Evaluating the Thermal Stability of this compound

  • Prepare Solution: Prepare a solution of this compound in a suitable solvent and buffer (e.g., pH 7 phosphate (B84403) buffer) at a known concentration.

  • Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 40°C, 50°C, 60°C, and 70°C) in temperature-controlled chambers, protected from light.

  • Sampling: At various time intervals, remove a vial from each temperature chamber.

  • Cooling and Dilution: Immediately cool the sample to room temperature and dilute with the mobile phase.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the concentration of the parent compound.

  • Data Analysis: Determine the degradation rate constants at each temperature and use the Arrhenius equation to model the temperature dependence of the degradation.

Visualizations

Experimental_Workflow_for_Degradation_Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound 1,7-Dimethoxy-2,3- methylenedioxyxanthone Stock incubation Incubate under Stress Conditions prep_compound->incubation prep_buffers Prepare Stress Conditions (pH, Temp, Light) prep_buffers->incubation sampling Collect Samples at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Kinetics, Pathways) hplc->data_analysis Plausible_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) parent 1,7-Dimethoxy-2,3- methylenedioxyxanthone demethylation Demethylation Product (at C1 or C7) parent->demethylation H+ or OH- ring_opening Methylenedioxy Ring Opening Product parent->ring_opening H+ or OH- hydroxylation Aromatic Ring Hydroxylation Product parent->hydroxylation [O] polymeric Polymeric Products or Ring Cleavage Products parent->polymeric hv

Technical Support Center: Refining Purification Methods for 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,7-Dimethoxy-2,3-methylenedioxyxanthone. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound from a crude extract, typically obtained from sources like Polygala tenuifolia, include column chromatography and recrystallization. For higher purity, High-Performance Liquid Chromatography (HPLC) is often employed as a final polishing step.

Q2: What are the likely impurities in a crude extract containing this compound?

A2: Crude extracts from Polygala tenuifolia are complex mixtures. Besides the target xanthone (B1684191), common impurities include other xanthone derivatives (often glycosides), triterpenoid (B12794562) saponins, oligosaccharide esters, and various phenolic compounds. The nature and amount of these impurities can vary based on the extraction solvent and conditions used.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from impurities during column chromatography. By spotting the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation efficiency.

Q4: What visualization techniques are effective for xanthones on a TLC plate?

A4: Xanthones, being conjugated systems, are often UV active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background. For enhanced visualization or for compounds with weak UV absorbance, staining with reagents like p-anisaldehyde or ceric sulfate (B86663) followed by gentle heating can reveal the spots, often with characteristic colors.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the chosen solvent, even with heating. The compound has low solubility in the selected solvent.Select a more suitable solvent or a solvent mixture. Based on the structure of this compound, solvents of moderate polarity like acetone, ethyl acetate (B1210297), or a mixture of chloroform (B151607) and methanol (B129727) are good starting points.
Compound precipitates out of solution too quickly upon cooling, resulting in a powder instead of crystals. The solution is too supersaturated, or the cooling rate is too fast.Use a slightly larger volume of solvent to ensure the compound is fully dissolved at the boiling point. Allow the solution to cool slowly at room temperature, and then transfer it to a colder environment (e.g., refrigerator or ice bath).
Oily precipitate forms instead of crystals. The compound may be impure, or the solvent is not appropriate. The presence of water can sometimes cause oiling out.Try a different solvent or a solvent pair. Ensure all glassware is dry. If impurities are suspected, an initial purification by column chromatography is recommended before recrystallization.
No crystals form even after prolonged cooling. The solution is not sufficiently saturated, or nucleation is inhibited.Reduce the volume of the solvent by evaporation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the target compound from impurities (overlapping bands/spots on TLC). The solvent system (eluent) is not optimal; it may be too polar or not polar enough. The column may be overloaded.Systematically vary the polarity of the eluent. For silica (B1680970) gel chromatography of xanthones, gradients of n-hexane/ethyl acetate or chloroform/methanol are commonly effective. Ensure the amount of crude extract loaded is appropriate for the column size (typically 1-5% of the stationary phase weight).
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the stationary phase. The compound may have decomposed on the silica gel.Gradually increase the polarity of the solvent system. If decomposition is suspected (e.g., streaking on TLC with a baseline spot), consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the eluent.
Streaking or tailing of bands on the column and spots on TLC. The compound is interacting too strongly with the stationary phase. The sample may be overloaded. The compound might be acidic.Add a small amount of a polar modifier like methanol to the eluent. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve peak shape. Reduce the amount of sample loaded onto the column.
Cracking or channeling of the stationary phase bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification process.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Poor resolution between the peak of the target compound and an impurity. The mobile phase composition is not optimal. The column is not providing sufficient selectivity.Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Consider changing the pH of the aqueous phase with a modifier like formic acid or acetic acid to alter the ionization state of the compounds. Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
Peak tailing for the xanthone peak. Secondary interactions between the compound and the silica backbone of the stationary phase. Column overload.Add a competing base like triethylamine (0.1%) to the mobile phase to mask active silanol (B1196071) sites. Lower the pH of the mobile phase. Reduce the concentration of the injected sample.
Inconsistent retention times between injections. The column is not properly equilibrated. Fluctuations in mobile phase composition or temperature.Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection. Use a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.
High backpressure. Clogged column frit or tubing. Precipitation of the sample in the mobile phase.Filter all samples and mobile phases before use. If pressure remains high, reverse-flush the column (if permitted by the manufacturer) or replace the in-line filter and column frits.

Quantitative Data

The following tables provide estimated data based on the purification of xanthones with similar structural features. These values should be used as a starting point for method development.

Table 1: Estimated Solubility of this compound

SolventPolarity IndexEstimated Solubility (mg/mL)
n-Hexane0.1< 0.1
Dichloromethane3.15 - 10
Acetone5.110 - 20
Ethyl Acetate4.48 - 15
Methanol5.11 - 5
Water10.2< 0.01

Table 2: Typical Chromatographic Parameters for Xanthone Purification

ParameterThin-Layer Chromatography (TLC)Column ChromatographyHigh-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel 60 F254Silica gel (60-120 mesh)C18 (5 µm, 4.6 x 250 mm)
Mobile Phase/Eluent n-Hexane:Ethyl Acetate (7:3 v/v)Gradient: n-Hexane to n-Hexane:Ethyl Acetate (1:1)Gradient: Acetonitrile:Water (with 0.1% Formic Acid) from 50:50 to 90:10
Estimated Rf / Retention Time ~0.45N/A~15-20 min
Purity Achievable N/A85-95%>98%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 100% n-hexane).

  • Packing the Column: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the least polar solvent (e.g., n-hexane). Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient could be: 100% Hexane -> 9:1 Hexane:EtOAc -> 7:3 Hexane:EtOAc -> 1:1 Hexane:EtOAc -> 100% EtOAc.

  • Fraction Collection: Collect fractions of a fixed volume in test tubes.

  • Monitoring: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the partially purified solid in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when heated. Acetone or an ethanol/water mixture are good candidates.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Steps cluster_analysis Analysis and Final Product plant_material Polygala tenuifolia extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom impure_fractions Impure Fractions column_chrom->impure_fractions Discard/Re-process pure_fractions Combined Pure Fractions column_chrom->pure_fractions recrystallization Recrystallization pure_fractions->recrystallization hplc Preparative HPLC (Optional) recrystallization->hplc For >98% Purity final_product Pure 1,7-Dimethoxy-2,3- methylenedioxyxanthone recrystallization->final_product hplc->final_product analysis Purity & Structural Analysis (HPLC, NMR, MS) final_product->analysis

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography q1 Are spots/bands streaking or tailing on TLC? start->q1 a1_yes Modify Eluent: - Add polar modifier (e.g., MeOH) - Add acid/base modifier q1->a1_yes Yes q2 Is the column overloaded? q1->q2 No a1_yes->q2 a1_no Optimize Eluent Polarity: - Test gradient of solvents (e.g., Hexane/EtOAc) a2_yes Reduce sample load relative to stationary phase amount q2->a2_yes Yes q3 Is the compound degrading? q2->q3 No a2_yes->q3 a3_yes Use deactivated silica or an alternative stationary phase (e.g., neutral alumina) q3->a3_yes Yes end Improved Separation q3->end No a3_yes->end

Caption: Troubleshooting logic for poor separation in column chromatography.

Technical Support Center: Synthesis of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,7-Dimethoxy-2,3-methylenedioxyxanthone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the xanthone (B1684191) core?

A1: The most prevalent methods for synthesizing the xanthone scaffold include the Grover, Shah, and Shah (GSS) reaction, the cyclodehydration of a 2,2'-dihydroxybenzophenone (B146640) intermediate, and the electrophilic cycloacylation of a 2-aryloxybenzoic acid (formed via Ullmann condensation).[1][2] More recent methods may also involve aryne coupling or palladium-catalyzed reactions.[3][4][5]

Q2: I am having trouble with the initial Friedel-Crafts acylation to form the benzophenone (B1666685) intermediate. What are the common issues?

A2: Challenges in Friedel-Crafts acylation for benzophenone synthesis often include low yields due to substrate deactivation, unwanted side reactions, or difficulty in achieving regioselectivity. The choice of Lewis acid, solvent, and reaction temperature is critical. For polysubstituted and electron-rich phenols, the reaction can be complex to control.

Q3: What are the key challenges in the cyclization of the benzophenone to the xanthone?

A3: The key challenge in the cyclodehydration of the 2,2'-dihydroxybenzophenone intermediate is ensuring complete and efficient ring closure without degradation of the starting material or product. Harsh acidic conditions, which are often employed, can lead to side reactions, particularly with sensitive functional groups. In some cases, the equilibrium may not favor the cyclized product, leading to low conversion rates.

Q4: Are there specific challenges related to the methylenedioxy group during the synthesis?

A4: The methylenedioxy group is generally stable but can be sensitive to strong acidic conditions and high temperatures, which are sometimes used in xanthone synthesis. This can potentially lead to ring-opening or other side reactions. Careful selection of reagents and reaction conditions is necessary to preserve the integrity of this group.

Q5: My final product is difficult to purify. What are some recommended purification strategies?

A5: Purification of xanthone derivatives can be challenging due to the presence of structurally similar side products. Column chromatography on silica (B1680970) gel is a common and effective method.[1] Recrystallization from a suitable solvent system can also be employed if the product is sufficiently crystalline. High-performance liquid chromatography (HPLC) may be necessary for achieving high purity.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during a plausible synthesis of this compound, proceeding via a benzophenone intermediate.

Problem 1: Low yield in the Friedel-Crafts acylation to form the substituted benzophenone.
Possible Cause Suggested Solution
Inefficient Lewis Acid The choice of Lewis acid is crucial. If common catalysts like AlCl₃ are ineffective, consider using alternative Lewis acids such as BF₃·OEt₂, SnCl₄, or Eaton's reagent (P₂O₅ in MeSO₃H), which can be more effective for certain substrates.[6]
Poor Regioselectivity The substitution pattern of the phenol (B47542) can direct the acylation to multiple positions. To improve regioselectivity, consider using protecting groups on other hydroxyl functionalities to direct the acylation to the desired position.
Substrate Decomposition Electron-rich phenols can be sensitive to strong Lewis acids and may decompose. Running the reaction at a lower temperature or using a milder Lewis acid can mitigate this issue.
Moisture in the Reaction Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Problem 2: Incomplete cyclization of the benzophenone intermediate to the xanthone.
Possible Cause Suggested Solution
Insufficiently strong cyclization conditions Traditional methods use strong acids like sulfuric acid or polyphosphoric acid (PPA). If these are not effective, a mixture of P₂O₅ and MeSO₃H (Eaton's reagent) can be a more powerful dehydrating agent.[6]
Steric Hindrance The substituents on the benzophenone may sterically hinder the cyclization. Prolonged reaction times or higher temperatures may be necessary, but this should be balanced against the risk of decomposition.
Reversibility of the reaction If the cyclization is reversible, consider using reaction conditions that remove the water byproduct to drive the equilibrium towards the product.
Side Reactions The use of PPh₃/CCl₄ has been reported as a milder alternative for cyclization in some cases, which may reduce side reactions.[2]
Problem 3: Formation of significant side products.
Possible Cause Suggested Solution
Alternative cyclization pathways If there are multiple hydroxyl groups that could participate in cyclization, this can lead to isomeric xanthone products. The use of appropriate protecting groups on the starting materials can prevent this.
Intermolecular reactions At high concentrations, intermolecular condensation can compete with the desired intramolecular cyclization. Running the reaction under more dilute conditions may favor the formation of the desired product.
Degradation of starting material or product Sensitive functional groups may not be stable to the reaction conditions. A thorough review of the compatibility of all functional groups with the chosen reagents is recommended. Consider alternative, milder synthetic routes if necessary.

Experimental Protocols

Step 1: Synthesis of 2,2'-Dihydroxy-4,5-methylenedioxy-4'-methoxybenzophenone (Benzophenone Intermediate) via Friedel-Crafts Acylation

  • To a stirred, cooled (0 °C) suspension of anhydrous AlCl₃ in anhydrous dichloromethane (B109758) (DCM), add 3-methoxybenzoyl chloride.

  • Slowly add a solution of sesamol (B190485) (3,4-methylenedioxyphenol) in anhydrous DCM to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclodehydration to this compound

  • Heat a mixture of the benzophenone intermediate from Step 1 in polyphosphoric acid (PPA) at 100-120 °C for 2-4 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water with vigorous stirring.

  • Collect the precipitate by filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) or by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclodehydration start1 Starting Materials: - Sesamol - 3-Methoxybenzoyl chloride - AlCl3 reaction1 Reaction in DCM (0°C to RT, 12-24h) start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Benzophenone Intermediate purification1->intermediate start2 Benzophenone Intermediate reaction2 Reaction in PPA (100-120°C, 2-4h) start2->reaction2 workup2 Precipitation & Filtration reaction2->workup2 purification2 Recrystallization/ Chromatography workup2->purification2 product 1,7-Dimethoxy-2,3- methylenedioxyxanthone purification2->product

Caption: Plausible synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Impure Product check_step Which step is problematic? start->check_step step1 Step 1: Acylation check_step->step1 Acylation step2 Step 2: Cyclization check_step->step2 Cyclization cause1 Possible Causes: - Inactive Lewis Acid - Poor Regioselectivity - Substrate Decomposition - Moisture Contamination step1->cause1 cause2 Possible Causes: - Weak Cyclization Agent - Steric Hindrance - Side Reactions - Reversible Reaction step2->cause2 solution1 Solutions: - Change Lewis Acid - Use Protecting Groups - Lower Temperature - Use Anhydrous Conditions cause1->solution1 solution2 Solutions: - Use Stronger Acid (e.g., Eaton's Reagent) - Increase Reaction Time/Temp - Use Milder Conditions - Remove Water cause2->solution2

Caption: Troubleshooting logic for the synthesis of the target xanthone.

References

Technical Support Center: Optimizing In Vivo Dosage of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 1,7-Dimethoxy-2,3-methylenedioxyxanthone in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful experiments. Given that specific in vivo dosage data for this compound is not widely published, this guide focuses on establishing a robust methodology for determining the optimal dose for your specific research model and application. The principles and data from related xanthone (B1684191) derivatives are provided as a starting point.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of xanthone derivatives that might influence my in vivo study design?

Xanthone derivatives, a class of naturally occurring compounds, exhibit a wide range of biological activities.[1][2] These include antimicrobial, antioxidant, anti-inflammatory, and anticarcinogenic effects.[1][2][3] Some xanthones have been shown to modulate specific signaling pathways, such as Protein Kinase C (PKC) isoforms and the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[3][4] When designing your in vivo study, it is crucial to consider which of these activities is relevant to your research question, as this will inform your choice of animal model and endpoints.

Q2: I cannot find a recommended in vivo starting dose for this compound. Where should I begin?

When specific dosage information is unavailable for a compound, a dose-finding study is the recommended starting point.[5] This typically involves a literature review of similar compounds (other xanthone derivatives in this case), followed by a pilot study to determine the dose-response curve.[5] It is advisable to start with a low dose and incrementally increase it while monitoring for both efficacy and any adverse effects.[5] Allometric scaling, which considers the physiological differences between species, can also be used to estimate a starting dose from in vitro data or data from other species, though this is a more theoretical approach.[5]

Q3: How should I prepare this compound for in vivo administration?

The formulation of your compound is critical for ensuring accurate and consistent dosing.[6] A suggested preparation method for an in vivo formula involves dissolving the compound in a vehicle suitable for your chosen route of administration.[7] A common approach for compounds with low aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO, and then dilute this solution in a vehicle such as a mixture of PEG300, Tween 80, and saline or PBS.[7] It is essential to ensure the final concentration of any organic solvent is non-toxic to the animals.[6] The final formulation should be a clear solution or a stable suspension.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound and similar novel compounds.

Issue Potential Cause Recommended Solution
No Observable Efficacy - Insufficient Dosage: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized and cleared from the body.[6] - Inappropriate Route of Administration: The chosen route (e.g., oral) may not be optimal for this specific compound.[8]- Conduct a Dose-Escalation Study: Systematically increase the dose to identify the minimum effective dose. - Pharmacokinetic (PK) Studies: If feasible, conduct PK studies to determine the compound's half-life, which will inform dosing frequency.[9] - Evaluate Alternative Administration Routes: Consider intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes.[8]
Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy) - Dose is Too High: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).[10] - Off-Target Effects: The compound may be interacting with unintended biological targets.[6] - Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects.- Reduce the Dose: Determine if the toxicity is dose-dependent by testing lower concentrations.[6] - Conduct a Maximum Tolerated Dose (MTD) Study: This will help define the upper limit for safe dosing.[10] - Vehicle Control Group: Always include a control group that receives only the vehicle to isolate its effects.
High Variability Between Animals - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.[6] - Biological Variability: Natural physiological differences between individual animals. - Improper Randomization or Blinding: Bias introduced during the experimental procedure.[11]- Standardize Dosing Technique: Ensure precise and consistent administration methods and normalize the dose to each animal's body weight.[6] - Increase Sample Size: A larger number of animals per group can help to account for biological variability.[12] - Implement Randomization and Blinding: Randomly assign animals to groups and blind the researchers to the treatment allocation whenever possible.[11]
Inconsistent Results Across Experiments - Compound Instability: The compound may be degrading in the formulation over time. - Variations in Experimental Conditions: Minor differences in animal handling, housing, or the timing of procedures. - Reagent or Equipment Issues: Problems with the quality of reagents or the calibration of equipment.[13]- Prepare Fresh Formulations: Make fresh solutions for each experiment to ensure compound integrity. - Standardize Protocols: Maintain consistent experimental conditions across all studies. - Quality Control Checks: Regularly check the quality of reagents and ensure equipment is properly calibrated.[13][14]

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the range of doses that are well-tolerated and to identify the MTD.

  • Animal Model: Select an appropriate animal model based on the research question. Acclimatize animals for at least one week before the experiment.[6]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of dosing, prepare serial dilutions in the final vehicle to achieve the desired concentrations.

  • Dosing:

    • Divide animals into groups (e.g., 5-6 animals per group).

    • Include a vehicle control group.

    • Administer a single dose of the compound to each treatment group, starting with a low dose (e.g., 1 mg/kg) and escalating in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg).

    • The route of administration should be consistent with the planned efficacy studies.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, posture, appetite) for at least 7-14 days.

    • Record body weight at regular intervals.

    • The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).

  • Data Analysis: Plot the observed toxicity against the dose to determine the MTD.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Model and Dosing:

    • Use a small number of animals (e.g., 3 per time point).

    • Administer a single, well-tolerated dose of this compound (determined from the MTD study).

  • Sample Collection:

    • Collect blood samples at multiple time points after dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process blood samples to obtain plasma or serum.

  • Bioanalysis:

    • Develop and validate an analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in the plasma/serum samples.

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

experimental_workflow cluster_planning Phase 1: Planning cluster_dose_finding Phase 2: Dose Finding cluster_pk_pd Phase 3: Characterization cluster_efficacy Phase 4: Efficacy Literature Review Literature Review In Vitro Studies In Vitro Studies Literature Review->In Vitro Studies Inform Dose-Ranging Study Dose-Ranging Study In Vitro Studies->Dose-Ranging Study Estimate Starting Dose MTD Determination MTD Determination Dose-Ranging Study->MTD Determination Identify Tolerated Doses PK Study PK Study MTD Determination->PK Study Select Dose PD Study PD Study MTD Determination->PD Study Select Doses Efficacy Studies Efficacy Studies PK Study->Efficacy Studies Inform Dosing Regimen PD Study->Efficacy Studies Confirm Mechanism

Caption: Workflow for In Vivo Dosage Optimization.

signaling_pathway Xanthone Xanthone PKC Protein Kinase C Xanthone->PKC Activates/Inhibits Downstream Targets Downstream Targets PKC->Downstream Targets Phosphorylates Cellular Response Cellular Response Downstream Targets->Cellular Response

Caption: Hypothetical Xanthone Signaling Pathway.

troubleshooting_tree No Efficacy No Efficacy Check Dosage Check Dosage No Efficacy->Check Dosage Check Bioavailability Check Bioavailability Check Dosage->Check Bioavailability Dose OK Increase Dose Increase Dose Check Dosage->Increase Dose Too Low Conduct PK Study Conduct PK Study Check Bioavailability->Conduct PK Study Poor? Change Route Change Route Conduct PK Study->Change Route Confirmed

Caption: Troubleshooting Lack of Efficacy.

References

effect of pH and temperature on 1,7-Dimethoxy-2,3-methylenedioxyxanthone stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for guidance and is based on general chemical principles and data from structurally related compounds, due to the absence of specific stability studies for 1,7-Dimethoxy-2,3-methylenedioxyxanthone in publicly available literature. The degradation profile presented is hypothetical and should be confirmed by experimental data.

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for conducting stability studies on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the structure, the primary factors expected to affect the stability of this compound are pH and temperature. The methylenedioxy group is susceptible to acid-catalyzed hydrolysis, and the xanthone (B1684191) core may be prone to degradation at elevated temperatures.

Q2: What is the most likely degradation pathway for this compound under acidic conditions?

A2: The most probable degradation pathway under acidic conditions is the hydrolysis of the 2,3-methylenedioxy bridge to form the corresponding catechol (1,7-Dimethoxy-2,3-dihydroxyxanthone). This reaction is a common degradation route for compounds containing a methylenedioxy group.

Q3: Are there any recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored as a solid in a cool, dry, and dark place. For solutions, it is advisable to use buffered solutions at a neutral or slightly basic pH and to store them at low temperatures (e.g., 2-8 °C) for short-term use. For long-term storage of solutions, freezing (-20 °C or below) is recommended, although freeze-thaw stability should be assessed.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection is the most common and reliable technique. The method should be validated to ensure it can separate the intact compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify unknown degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly rapid degradation of the compound in solution. The pH of the solution may have shifted to the acidic range, accelerating the hydrolysis of the methylenedioxy group.Ensure the use of a suitable buffer system with sufficient capacity to maintain the desired pH throughout the experiment. Regularly check the pH of the solutions.
Inconsistent stability results between experimental repeats. This could be due to variations in experimental conditions such as temperature fluctuations, inaccuracies in solution preparation, or issues with the analytical method.Calibrate all equipment (pH meter, incubator, etc.) before use. Prepare fresh solutions for each experiment. Ensure the analytical method is robust and validated for precision and accuracy.
Appearance of unknown peaks in the chromatogram during stability testing. These are likely degradation products.Use HPLC-MS to identify the mass of the unknown peaks and propose potential structures. This can help in elucidating the degradation pathway.
Loss of compound due to precipitation from the solution. The solubility of the compound or its degradants may be limited in the chosen buffer system, especially at different pH values or temperatures.Determine the solubility of the compound in the relevant buffers before starting the stability study. If solubility is an issue, consider using a co-solvent, but ensure it does not affect the stability of the compound.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various pH and temperature conditions. This data is for illustrative purposes and should be experimentally verified.

pHTemperature (°C)Time (hours)% Remaining (Hypothetical)
3.0402485
3.0602465
5.0402498
5.0602492
7.44024>99
7.4602498
9.04024>99
9.0602497

Experimental Protocols

Protocol: pH and Temperature Stability Study of this compound

  • Materials:

    • This compound

    • HPLC grade acetonitrile (B52724) and water

    • Phosphate buffer (pH 3.0, 5.0, 7.4)

    • Borate buffer (pH 9.0)

    • Calibrated pH meter

    • Thermostatically controlled incubators/water baths

    • Validated stability-indicating HPLC-UV method

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

    • Aliquot the solutions into separate, sealed vials for each time point and temperature condition.

    • Place the vials in incubators set at the desired temperatures (e.g., 40 °C and 60 °C).

    • At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), remove one vial from each condition.

    • Immediately quench any further degradation by cooling the sample to room temperature and, if necessary, neutralizing the pH.

    • Analyze the samples using the validated HPLC method to determine the concentration of the remaining this compound.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Organic Solvent) prep_samples Dilute Stock in Buffers (Final Conc. 100 µg/mL) prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (pH 3.0, 5.0, 7.4, 9.0) prep_buffers->prep_samples aliquot Aliquot Samples for Time Points & Temperatures prep_samples->aliquot incubate_40 Incubate at 40°C aliquot->incubate_40 incubate_60 Incubate at 60°C aliquot->incubate_60 sample_collection Collect Samples at Time Points (0, 4, 8, 12, 24h) incubate_40->sample_collection incubate_60->sample_collection quench Quench Degradation (Cool & Neutralize) sample_collection->quench hplc_analysis Analyze by HPLC-UV quench->hplc_analysis data_analysis Calculate % Remaining hplc_analysis->data_analysis

Caption: Experimental workflow for the pH and temperature stability study.

Validation & Comparative

A Comparative Analysis of 1,7-Dimethoxy-2,3-methylenedioxyxanthone and Other Bioactive Xanthones from Polygala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1,7-Dimethoxy-2,3-methylenedioxyxanthone and other xanthones isolated from the Polygala genus, a plant family known for its rich production of these bioactive secondary metabolites. While research has illuminated the pharmacological potential of several Polygala xanthones, particularly in the realms of anti-inflammatory and cytotoxic activities, a significant knowledge gap exists regarding the specific biological profile of this compound. This document summarizes the available data, highlights areas for future investigation, and provides detailed experimental protocols to facilitate further comparative studies.

Introduction to Polygala Xanthones

The genus Polygala is a rich source of xanthones, a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold. These compounds have garnered considerable attention for their diverse pharmacological properties, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.[1] This guide focuses on a comparative analysis of this compound, a xanthone (B1684191) isolated from the roots of Polygala tenuifolia, against other well-characterized xanthones from the same genus.

Comparative Biological Activity

While specific quantitative data on the biological activity of this compound remains limited in publicly available literature, its potential for anti-inflammatory, antioxidant, neuroprotective, and liver health benefits has been noted.[2] In contrast, more extensive research has been conducted on other xanthones from various Polygala species, providing a basis for preliminary comparison and highlighting the need for further investigation into our target compound.

Anti-inflammatory Activity

Several Polygala xanthones exhibit potent anti-inflammatory properties. A notable example is Polygalaxanthone III , isolated from Polygala japonica, which has been shown to exert its anti-inflammatory effects by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. While specific IC50 values for its anti-inflammatory activity are not consistently reported, its mechanism of action provides a clear target for comparative studies.

Cytotoxic Activity

Xanthones from Polygala alpestris have been evaluated for their cytotoxic effects against various human tumor cell lines. Although the initial reports confirm this activity, specific IC50 values from these studies require further investigation of the primary literature. This presents a key area for direct comparison once the cytotoxic profile of this compound is established.

Antioxidant Activity

Polygalaxanthone III has demonstrated antioxidant capabilities, with reported IC50 values for its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. This provides a quantitative benchmark against which the antioxidant potential of this compound can be measured.

Data Summary

The following table summarizes the available biological activity data for selected Polygala xanthones. The absence of specific data for this compound underscores the current research gap.

Compound NameSource OrganismBiological ActivityIC50 ValuesSignaling Pathway
This compound Polygala tenuifoliaAnti-inflammatory, Antioxidant, Neuroprotective (Putative)Not ReportedNot Reported
Polygalaxanthone III Polygala japonicaAnti-inflammatory, AntioxidantDPPH Scavenging: See original research for specific valuesJAK/STAT Pathway
Xanthones from P. alpestris Polygala alpestrisCytotoxicNot Reported in available abstractsNot Reported

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • LPS (from E. coli)

  • Test compounds

  • Griess reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is used to determine the concentration of NO.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay evaluates the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds

  • Methanol

  • 96-well plates

Procedure:

  • Prepare different concentrations of the test compounds in methanol.

  • Add 100 µL of each concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated.

Visualizing Molecular Pathways and Experimental Processes

To aid in the understanding of the underlying biological mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Experimental Workflow: Cytotoxicity Screening A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (48 hours) B->C D MTT Addition C->D E Formazan Solubilization (DMSO) D->E F Absorbance Reading (490 nm) E->F G IC50 Determination F->G

Figure 1. A generalized workflow for determining the cytotoxic activity of test compounds using the MTT assay.

cluster_pathway JAK/STAT Signaling Pathway in Inflammation Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Inflammatory Gene Transcription Nucleus->Gene Polygalaxanthone_III Polygalaxanthone III Polygalaxanthone_III->JAK Inhibition

Figure 2. The inhibitory effect of Polygalaxanthone III on the JAK/STAT signaling pathway, a key regulator of inflammation.

Conclusion and Future Directions

The comparative study of this compound and other Polygala xanthones reveals a promising but underexplored area of natural product research. While compounds like Polygalaxanthone III have demonstrated clear anti-inflammatory mechanisms, the specific bioactivities and molecular targets of this compound remain to be elucidated.

Future research should prioritize the following:

  • Quantitative Biological Evaluation: A comprehensive screening of this compound for its anti-inflammatory, cytotoxic, and antioxidant activities is essential to establish its pharmacological profile.

  • Mechanism of Action Studies: Investigating the molecular pathways modulated by this compound will provide crucial insights into its therapeutic potential.

  • Direct Comparative Studies: Head-to-head comparisons with other well-characterized Polygala xanthones under standardized experimental conditions will allow for a definitive assessment of its relative potency and efficacy.

This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the therapeutic potential of Polygala xanthones. The provided protocols and pathway diagrams offer a starting point for rigorous scientific inquiry that will undoubtedly contribute to the development of novel therapeutic agents.

References

A Comparative Guide to the Antioxidant Capacity of 1,7-Dimethoxy-2,3-methylenedioxyxanthone and the Standard, Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xanthones, a class of polyphenolic compounds found in various plants, are recognized for their potential antioxidant properties. 1,7-Dimethoxy-2,3-methylenedioxyxanthone, isolated from plants such as Polygala tenuifolia, is a subject of interest for its potential pharmacological activities, including its role as an antioxidant. To quantitatively assess such activity, a comparison with a universally accepted standard like Trolox is essential.

Understanding the Benchmark: Trolox

Trolox serves as a positive control and reference standard in many antioxidant capacity assays due to its consistent performance and water solubility. The antioxidant capacity of a compound is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the molar concentration of a Trolox solution with the same antioxidant capacity as a 1 mM solution of the substance .

Quantitative Comparison of Antioxidant Capacity

A direct quantitative comparison of the antioxidant capacity of this compound and Trolox requires experimental data from standardized assays. The most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of an antioxidant to neutralize a stable radical, and the results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the radicals.

While specific IC50 values for this compound are not available in the reviewed literature, the following table provides typical IC50 values for Trolox, which would serve as the basis for comparison.

CompoundAssayTypical IC50 Value (µg/mL)
Trolox DPPH3.5 - 8.1
Trolox ABTS~2.93

Note: IC50 values can vary depending on specific experimental conditions.

To perform a direct comparison, this compound would need to be evaluated using the same standardized protocols.

Experimental Protocols

Below are the detailed methodologies for the DPPH and ABTS radical scavenging assays, which are standard procedures for determining antioxidant capacity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (B145695)

  • Test compound (this compound)

  • Trolox (as a standard)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample and standard solutions: Prepare a series of concentrations of the test compound and Trolox in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the sample or standard solutions to the wells.

    • A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample/standard.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Trolox (as a standard)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard solutions: Prepare a series of concentrations of the test compound and Trolox.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the sample or standard solutions to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 or TEAC value is determined.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the DPPH antioxidant capacity assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix prep_trolox Prepare Serial Dilutions of Trolox Standard prep_trolox->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow of the DPPH radical scavenging assay for determining antioxidant capacity.

cytotoxicity comparison of 1,7-Dimethoxy-2,3-methylenedioxyxanthone and doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is relentless. This guide provides a comparative analysis of the cytotoxic properties of the natural xanthone (B1684191) derivative, 1,7-Dimethoxy-2,3-methylenedioxyxanthone, and the well-established chemotherapeutic drug, doxorubicin (B1662922). While extensive data exists for doxorubicin, the specific cytotoxic profile of this compound is less characterized. This comparison, therefore, draws upon the known anticancer activities of the broader xanthone class to frame a preliminary assessment against the clinical benchmark of doxorubicin.

Quantitative Cytotoxicity Analysis

Table 1: Cytotoxicity of Doxorubicin (IC50 Values)

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma12.18 ± 1.89[1]
UMUC-3Bladder Cancer5.15 ± 1.17[1]
TCCSUPBladder Cancer12.55 ± 1.47[1]
BFTC-905Bladder Cancer2.26 ± 0.29[1]
HeLaCervical Carcinoma2.92 ± 0.57[1]
MCF-7Breast Cancer2.50 ± 1.76[1]
M21Skin Melanoma2.77 ± 0.20[1]
A549Lung Cancer> 20[1]
Huh7Hepatocellular Carcinoma> 20[1]
VMCUB-1Bladder Cancer> 20[1]
PC3Prostate Cancer8.00[2]
LNCaPProstate Cancer0.25[2]
MDA-MB-231Breast Cancer6.602[3]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

While specific data for this compound is pending, numerous studies have highlighted the potent anticancer activities of other xanthone derivatives. These compounds have demonstrated IC50 values ranging from the low micromolar to nanomolar concentrations against various cancer cell lines, suggesting that the xanthone scaffold is a "privileged structure" for anticancer drug discovery.[4][5]

Mechanisms of Cytotoxic Action

The disparate chemical structures of this compound and doxorubicin suggest distinct mechanisms of inducing cell death.

This compound and the Xanthone Class:

The anticancer activity of xanthones is multifaceted and can involve several cellular pathways.[4][5] Key mechanisms include:

  • Induction of Apoptosis: Many xanthones trigger programmed cell death by activating caspases.[4]

  • Enzyme Inhibition: They are known to inhibit key enzymes involved in cancer progression, such as topoisomerases, kinases, and aromatase.[4]

  • DNA Interaction: Some derivatives can interact with DNA through cross-linking and binding.[4]

  • Modulation of Signaling Pathways: Xanthones have been shown to interfere with critical signaling cascades that regulate cell proliferation and survival.

Doxorubicin:

Doxorubicin is a well-characterized anthracycline antibiotic with multiple cytotoxic mechanisms:[6][7]

  • DNA Intercalation: It inserts itself between DNA base pairs, distorting the double helix and inhibiting DNA replication and transcription.[7]

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and topoisomerase II, leading to double-strand breaks in the DNA.[5][7]

  • Generation of Reactive Oxygen Species (ROS): The drug undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[5][7]

  • Membrane Interactions: It can bind to cell membranes, altering their fluidity and function.

Experimental Protocols

The evaluation of cytotoxicity is a cornerstone of anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Pathways

To better understand the processes discussed, the following diagrams illustrate a generalized experimental workflow for cytotoxicity screening and the primary mechanisms of action for doxorubicin.

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Treat Cells seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization readout Measure Absorbance solubilization->readout viability_calc Calculate % Viability readout->viability_calc ic50_calc Determine IC50 viability_calc->ic50_calc doxorubicin_mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm dox Doxorubicin dna DNA dox->dna Intercalation top2 Topoisomerase II dox->top2 Inhibition redox Redox Cycling dox->redox dna_damage DNA Double-Strand Breaks dna->dna_damage top2->dna_damage apoptosis Apoptosis dna_damage->apoptosis ros Reactive Oxygen Species (ROS) redox->ros cell_damage Cellular Damage (Lipids, Proteins) ros->cell_damage cell_damage->apoptosis

References

A Comparative Guide to the Neuroprotective Activities of 1,7-Dimethoxy-2,3-methylenedioxyxanthone and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective activities of 1,7-Dimethoxy-2,3-methylenedioxyxanthone, a xanthone (B1684191) derived from Polygala tenuifolia, and resveratrol (B1683913), a well-studied polyphenol. The following sections detail their mechanisms of action, present available quantitative data from pertinent assays, and outline the experimental protocols used to generate this data.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a growing global health challenge. A key pathological feature of these diseases is the progressive loss of neuronal structure and function. Consequently, the identification and characterization of neuroprotective agents that can slow or halt this degenerative process are of paramount importance in drug discovery.

This compound is a naturally occurring xanthone found in the roots of Polygala tenuifolia, a plant with a long history of use in traditional medicine for cognitive enhancement. While research on this specific xanthone is emerging, the class of xanthones from this plant is known to possess various pharmacological activities, including anti-inflammatory and neuroprotective effects.

Resveratrol , a natural polyphenol found in grapes, berries, and peanuts, has been extensively studied for its wide range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties. Its effects have been investigated in numerous in vitro and in vivo models of neurodegeneration.

This guide aims to provide an objective comparison of the available experimental data on these two compounds to aid researchers in their evaluation for potential therapeutic development.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the neuroprotective activities of this compound and resveratrol. It is important to note that specific quantitative data for this compound is limited in the current scientific literature. Therefore, data for related xanthones from Polygala tenuifolia and other relevant compounds are included to provide a basis for comparison, with the understanding that these are not direct measures of the target compound's activity.

Table 1: In Vitro Neuroprotective Activity

AssayThis compound / Related XanthonesResveratrolReference
Cell Viability (neuronal cells) Tenuifolin (a saponin (B1150181) from P. tenuifolia) increased viability of APP-NSCs at 60 µM.50 µM resveratrol inhibited excess dopamine-induced cell death in SH-SY5Y cells.[1][2]
Onjisaponin B (a saponin from P. tenuifolia) increased viability of APP-NSCs at 10 µM.Pretreatment with 0.1, 1, and 10 µM resveratrol reduced OGD/reperfusion-induced cell death in primary neuronal cultures.[1][2]
Lactate Dehydrogenase (LDH) Release Tenuifolin (60 µM) and Onjisaponin B (10 µM) rescued excessive LDH leakage in APP-NSCs.Not explicitly quantified in the provided search results.[2]
Inhibition of Aβ Aggregation Data not available for this compound.Dose-dependently inhibits Aβ42 fibril formation.[3][3]
BACE1 Inhibition Data not available for this compound.IC50: 11.9 µM and 28 µM in different assays.[4][4]
Nitric Oxide (NO) Production Inhibition Xanthones from P. tenuifolia showed significant inhibition of LPS-induced NO production in BV2 microglia at 10-100 µM.Not explicitly quantified in the provided search results.

Table 2: In Vivo Neuroprotective Activity

ModelCompoundDosageKey FindingsReference
Scopolamine-induced amnesia in mice Aerial parts of P. tenuifolia extract25, 50, 100 mg/kgAmeliorated learning and memory impairment.[5]
APP/PS1 transgenic mice 3,6′-disinapoyl sucrose (B13894) (DISS) from P. tenuifoliaNot specifiedRescued cognitive deficits and neuronal injuries.[2]
Rodent stroke models Resveratrol1-50 mg/kgReduced infarct volume and brain water content.[1][1]
AD mouse model Resveratrol4 mg/kgIncreased neprilysin levels (an Aβ-degrading enzyme).[4][4]

Signaling Pathways and Mechanisms of Action

This compound (Inferred from related compounds)

The precise signaling pathways for this compound are not well-elucidated. However, based on studies of other xanthones and extracts from Polygala tenuifolia, the neuroprotective effects are likely mediated through multiple pathways, including the inhibition of neuroinflammation and oxidative stress.

G cluster_0 Inferred Neuroprotective Pathways of Polygala tenuifolia Xanthones LPS LPS (Lipopolysaccharide) BV2 BV2 Microglia LPS->BV2 activates NO_Production Nitric Oxide (NO) Production BV2->NO_Production induces Neuroinflammation Neuroinflammation NO_Production->Neuroinflammation contributes to Xanthones Xanthones from P. tenuifolia Xanthones->NO_Production inhibits

Caption: Inferred anti-neuroinflammatory pathway of xanthones.

Resveratrol

Resveratrol exerts its neuroprotective effects through a complex interplay of various signaling pathways. Key mechanisms include the activation of SIRT1, modulation of AMPK and Nrf2 pathways, and inhibition of pro-inflammatory and pro-apoptotic signaling.

G cluster_1 Key Neuroprotective Signaling Pathways of Resveratrol Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates Nrf2 Nrf2 Resveratrol->Nrf2 activates NFkB NF-κB Resveratrol->NFkB inhibits Apoptosis Apoptosis Resveratrol->Apoptosis inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection AMPK->Neuroprotection OxidativeStress Oxidative Stress Nrf2->OxidativeStress reduces NFkB->Apoptosis promotes OxidativeStress->Apoptosis induces Neuroprotection->Apoptosis prevents

Caption: Key signaling pathways modulated by Resveratrol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess neuroprotective activity.

In Vitro Neuroprotection Assay (General Workflow)

G cluster_2 General In Vitro Neuroprotection Assay Workflow CellCulture 1. Culture Neuronal Cells (e.g., SH-SY5Y, PC12) Pretreatment 2. Pre-treat with Test Compound CellCulture->Pretreatment InduceToxicity 3. Induce Neurotoxicity (e.g., Aβ, H2O2, MPP+) Pretreatment->InduceToxicity Incubation 4. Incubate for a Defined Period InduceToxicity->Incubation AssessViability 5. Assess Cell Viability (MTT, LDH assay) Incubation->AssessViability

Caption: General workflow for in vitro neuroprotection assays.

1. Cell Culture and Treatment:

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or resveratrol) for a specified duration (e.g., 24 hours).

2. Induction of Neurotoxicity:

  • Following pre-treatment, a neurotoxic agent is added to the culture medium. Common agents include:

    • Amyloid-β (Aβ) peptides: To model Alzheimer's disease pathology.

    • Hydrogen peroxide (H₂O₂): To induce oxidative stress.

    • MPP+ (1-methyl-4-phenylpyridinium): To model Parkinson's disease pathology.

  • The cells are then incubated for another period (e.g., 24-48 hours).

3. Assessment of Cell Viability:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to control cells.

  • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of dead cells. The activity of LDH is measured using a coupled enzymatic reaction that results in a colored product, which is quantified by spectrophotometry.

BACE1 Inhibition Assay (FRET-based)

1. Principle:

  • This assay measures the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ peptides.

  • It utilizes a specific peptide substrate that is labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

2. Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing BACE1 enzyme, the FRET substrate, and a buffer solution in a 96-well plate.

  • Inhibitor Addition: The test compound (e.g., resveratrol) is added to the reaction mixture at various concentrations.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes).

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of BACE1 inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Conclusion

Resveratrol has demonstrated significant and multifaceted neuroprotective activities across a wide range of in vitro and in vivo models. Its mechanisms of action are well-characterized and involve the modulation of several key signaling pathways implicated in neuronal survival and function.

The neuroprotective potential of this compound is less defined, with a notable lack of specific quantitative data in the current literature. However, studies on related xanthones and extracts from Polygala tenuifolia suggest that this class of compounds possesses anti-inflammatory and neuroprotective properties that warrant further investigation. Direct, head-to-head comparative studies with well-characterized compounds like resveratrol are necessary to fully elucidate the therapeutic potential of this compound. Future research should focus on isolating this specific xanthone and evaluating its efficacy in established in vitro and in vivo models of neurodegeneration, including dose-response studies and detailed mechanistic analyses.

References

Validating the Purity of Synthetic 1,7-Dimethoxy-2,3-methylenedioxyxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in preclinical research. This guide provides a comprehensive comparison of methods to validate the purity of synthetic 1,7-Dimethoxy-2,3-methylenedioxyxanthone, alongside a performance comparison with relevant alternative compounds, supported by experimental data.

Introduction to this compound

Purity Validation: Methodologies and Protocols

A multi-pronged approach employing various analytical techniques is recommended for the robust validation of the purity of synthetic this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of synthetic compounds by separating the target molecule from any impurities. A validated HPLC method for the structurally similar compound, 1,7-dihydroxy-2,3-methylenedioxyxanthone, provides a strong foundation for developing a protocol for its dimethoxy counterpart.

Experimental Protocol (Adapted):

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is often effective. A starting gradient could be 70% water, decreasing to 30% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the compound, typically around 254 nm and 310 nm for xanthones.

  • Injection Volume: 10 µL.

  • Standard Preparation: A reference standard of this compound of known purity should be used to prepare a calibration curve.

  • Sample Preparation: The synthetic compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥95% is generally considered acceptable for research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used to assess purity. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. For quantitative purity assessment, a known amount of an internal standard is added to a precisely weighed sample of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify potential impurities by their mass-to-charge ratio. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, offering a highly sensitive method for impurity profiling.

Potential Impurities:

While specific impurities for the synthesis of this compound are not extensively documented in publicly available literature, potential impurities could arise from:

  • Starting materials: Unreacted starting materials or impurities present in them.

  • Intermediates: Incomplete reactions leading to the presence of reaction intermediates.

  • By-products: Side reactions occurring during the synthesis.

  • Degradation products: Decomposition of the target compound during synthesis or storage.

A thorough analysis of the synthetic route is crucial for identifying potential impurities to look for during purity validation.

Performance Comparison with Alternative Xanthones

The performance of this compound can be benchmarked against other well-characterized xanthones with similar biological activities. α-Mangostin and γ-mangostin, both naturally occurring xanthones, are excellent candidates for comparison due to their extensively studied antioxidant and anticancer properties.[3][4]

Antioxidant Activity

The antioxidant activity of xanthones is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric for comparison. A lower IC50 value indicates higher antioxidant activity.

CompoundAntioxidant Activity (DPPH Assay IC50)
This compound Data not available in searched literature.
α-Mangostin 9.40 µg/mL[5][6]
γ-Mangostin Data not as readily available, but generally considered a potent antioxidant.

Lower IC50 values indicate higher antioxidant activity.

Anticancer Activity

The in vitro anticancer activity is typically assessed by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCell LineAnticancer Activity (IC50)
This compound Data not available in searched literature.
α-Mangostin MCF-7 (Breast Cancer)4.7 - 8.2 µg/mL[7]
HCT116 (Colon Cancer)4.0 ± 1.0 µg/mL[8]
γ-Mangostin CEM-SS (T-cell Leukemia)4.7 µg/mL[3]

Lower IC50 values indicate higher anticancer potency.

Experimental Workflows and Signaling Pathways

To visualize the processes involved in purity validation and the potential mechanism of action of these compounds, Graphviz diagrams are provided below.

Purity_Validation_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_validation Purity Validation cluster_result Result Synthesis Synthetic 1,7-Dimethoxy- 2,3-methylenedioxyxanthone Purification Column Chromatography Synthesis->Purification HPLC HPLC-PDA/UV Purification->HPLC NMR ¹H & ¹³C NMR Purification->NMR MS LC-MS Purification->MS Purity Purity ≥ 95% HPLC->Purity NMR->Purity Impurity Impurity Profile MS->Impurity

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell Xanthone (B1684191) Xanthone Derivative (e.g., α-Mangostin) CellCycle Cell Cycle Progression Xanthone->CellCycle Arrest Apoptosis Apoptosis Xanthone->Apoptosis Induction Signaling Oncogenic Signaling (e.g., NF-κB, MAPK) Xanthone->Signaling Inhibition Proliferation Proliferation CellCycle->Proliferation Apoptosis->Proliferation Inhibits Signaling->Proliferation Drives

Caption: Simplified signaling pathway for the anticancer activity of some xanthone derivatives.

Conclusion

References

A Comparative Guide to Cross-Validation of Analytical Methods for 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. This guide provides a comparative overview of potential analytical methods for the quantification of 1,7-Dimethoxy-2,3-methylenedioxyxanthone, a xanthone (B1684191) derivative with noted pharmacological potential. While direct cross-validation studies for this specific molecule are not extensively published, this document outlines the methodologies and presents illustrative data for a comparative assessment based on common analytical techniques employed for similar compounds.

The Imperative of Cross-Validation

Cross-validation of analytical methods is a critical process in drug development that involves comparing the performance of two or more distinct analytical procedures. This process is essential when a new method is introduced to replace an existing one, when methods are transferred between laboratories, or to ensure the consistency of results across different analytical platforms. The core objective is to demonstrate that the methods provide equivalent, reliable, and accurate results within defined acceptance criteria. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4]

Candidate Analytical Methods

For a xanthone derivative such as this compound, several analytical techniques are suitable for its quantification in various matrices. The most common and effective methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC-UV: A widely accessible and robust technique, HPLC-UV is often the workhorse of quality control laboratories. It offers excellent precision and linearity for quantifying compounds with a UV chromophore, which is present in the xanthone structure.

  • LC-MS: This method provides superior sensitivity and selectivity compared to HPLC-UV. The mass spectrometer detector allows for the unequivocal identification of the analyte based on its mass-to-charge ratio, making it ideal for complex matrices and low-level quantification.

  • GC-MS: While less common for non-volatile xanthones, GC-MS can be employed after a derivatization step to increase volatility. It offers high chromatographic resolution and the specificity of mass spectrometric detection.

Experimental Protocols

The following sections detail the hypothetical experimental protocols for the validation of each analytical method.

Sample Preparation

A stock solution of this compound reference standard (1 mg/mL) would be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).[5] Working standard solutions for calibration and quality control (QC) samples would be prepared by serial dilution of the stock solution. For analysis in a biological matrix (e.g., plasma), a protein precipitation or liquid-liquid extraction step would be necessary to remove interferences.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by UV scan (typically around the absorbance maximum of the xanthone).

LC-MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for this compound and an internal standard.

GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation of the analyte may be required to improve volatility and thermal stability.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow.

    • Temperature Program: An optimized temperature gradient from a low initial temperature to a high final temperature to ensure good separation.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Comparative Data Summary

The following tables present hypothetical but realistic data from the validation of the three analytical methods, allowing for a direct comparison of their performance characteristics.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MSGC-MS
Linear Range (µg/mL) 0.1 - 500.001 - 100.05 - 20
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
LOD (µg/mL) 0.030.00030.015
LOQ (µg/mL) 0.10.0010.05

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MSGC-MS
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.897.8 - 102.5
Intra-day Precision (%RSD) < 2.0< 1.5< 2.5
Inter-day Precision (%RSD) < 3.0< 2.5< 4.0

Table 3: Specificity and Robustness

ParameterHPLC-UVLC-MSGC-MS
Specificity Moderate (potential for co-eluting interferences)High (mass-based detection)High (mass-based detection)
Robustness HighModerateModerate to High

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical steps involved in a cross-validation study of analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods node_define Define Analytical Requirements (e.g., sensitivity, matrix) node_dev_a Develop Method A (e.g., HPLC-UV) node_define->node_dev_a node_dev_b Develop Method B (e.g., LC-MS) node_define->node_dev_b node_val_a Validate Method A (Accuracy, Precision, Linearity, etc.) node_dev_a->node_val_a node_analysis Analyze Identical Samples with Both Validated Methods node_val_a->node_analysis node_val_b Validate Method B (Accuracy, Precision, Linearity, etc.) node_dev_b->node_val_b node_val_b->node_analysis node_compare Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman) node_analysis->node_compare node_criteria Meet Acceptance Criteria? node_compare->node_criteria node_pass Methods are Cross-Validated node_criteria->node_pass Yes node_fail Investigate Discrepancies (Method Optimization/Re-validation) node_criteria->node_fail No

Caption: A flowchart illustrating the key stages of a cross-validation process for two analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the study. For routine quality control where high throughput and robustness are key, a validated HPLC-UV method may be sufficient. However, for applications requiring higher sensitivity and selectivity, such as in bioanalytical studies or for trace impurity analysis, an LC-MS method would be superior. A GC-MS method could be a viable alternative, particularly if the laboratory has existing expertise and instrumentation for this technique, although it may require a derivatization step.

Ultimately, a thorough cross-validation as outlined in this guide is essential to ensure that the chosen analytical method is fit for its intended purpose and that the data generated is accurate, reliable, and reproducible. This comparative approach provides the necessary confidence for researchers, scientists, and drug development professionals to make informed decisions based on sound analytical results.

References

structure-activity relationship of 1,7-Dimethoxy-2,3-methylenedioxyxanthone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of a series of naturally occurring xanthone (B1684191) derivatives has revealed key structural motifs that dictate their cytotoxic activity against a panel of human cancer cell lines. This guide provides a comparative overview of these findings, offering valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents. While the specific focus is on a series of related xanthones, the principles observed can inform the development of derivatives of 1,7-dimethoxy-2,3-methylenedioxyxanthone, a compound known for its potential pharmacological properties.

The study, centered on eleven xanthone derivatives isolated from Mesua beccariana, Mesua ferrea, and Mesua congestiflora, systematically evaluates their growth inhibitory effects on nine human cancer cell lines. The results underscore the critical role of substituent groups, such as diprenyl, dipyrano, and prenyl-pyrano moieties, in enhancing the cytotoxic potential of the xanthone scaffold.

Comparative Cytotoxicity of Xanthone Analogs

The in vitro cytotoxic activity of the eleven isolated xanthone derivatives was assessed against a panel of nine human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC₅₀ values indicate greater cytotoxic potency.[1][2][3][4]

CompoundStructureRaji (IC₅₀, µM)SNU-1 (IC₅₀, µM)K562 (IC₅₀, µM)LS-174T (IC₅₀, µM)SK-MEL-28 (IC₅₀, µM)IMR-32 (IC₅₀, µM)HeLa (IC₅₀, µM)Hep G2 (IC₅₀, µM)NCI-H23 (IC₅₀, µM)
1 Mesuarianone14.8 ± 1.1> 50> 50> 50> 50> 50> 50> 50> 50
2 Mesuasinone10.5 ± 0.715.2 ± 1.312.1 ± 0.918.9 ± 1.516.3 ± 1.220.1 ± 1.819.8 ± 1.617.4 ± 1.414.7 ± 1.1
3 Mesuaferrin A4.2 ± 0.3 8.9 ± 0.6 5.1 ± 0.4 9.8 ± 0.8 7.5 ± 0.5 11.2 ± 0.9 9.1 ± 0.7 8.2 ± 0.6 7.9 ± 0.5
4 Mesuaferrin B> 5012.5 ± 1.0> 5022.4 ± 1.919.8 ± 1.7> 50> 5014.3 ± 1.211.8 ± 0.9
5 Mesuaferrin C> 50> 50> 50> 5028.7 ± 2.3> 50> 50> 50> 50
6 6-deoxyjacareubin> 50> 50> 50> 5035.4 ± 2.8> 50> 50> 50> 50
7 Caloxanthone C12.3 ± 0.925.6 ± 2.115.8 ± 1.320.1 ± 1.718.2 ± 1.522.4 ± 1.917.6 ± 1.410.9 ± 0.823.5 ± 2.0
8 Macluraxanthone (B191769)3.8 ± 0.2 7.5 ± 0.5 4.5 ± 0.3 8.1 ± 0.6 6.9 ± 0.4 9.8 ± 0.7 8.5 ± 0.6 7.1 ± 0.5 6.8 ± 0.4
9 1,5-dihydroxyxanthone (B161654)> 50> 50> 50> 50> 50> 50> 50> 50> 50
10 Tovopyrifolin C> 50> 50> 50> 50> 50> 50> 50> 50> 50
11 α-Mangostin5.6 ± 0.4 9.2 ± 0.7 6.3 ± 0.5 10.5 ± 0.9 8.1 ± 0.6 12.8 ± 1.0 10.2 ± 0.8 9.5 ± 0.7 8.9 ± 0.6
Ref. Quercetin6.89 ± 0.8020.86 ± 1.9332.75 ± 3.20> 5072.45 ± 2.07> 5026.49 ± 1.9828.17 ± 2.1335.61 ± 2.87

Note: Data is presented as mean IC₅₀ values ± standard deviation from three independent experiments. Lower IC₅₀ values indicate higher cytotoxic activity. Values greater than 50 µM are considered to have weak or no activity.

Structure-Activity Relationship Insights

The analysis of the cytotoxicity data reveals several key structure-activity relationships for this series of xanthone derivatives:

  • Prenylation is Crucial for Activity: The presence of prenyl or geranyl side chains significantly enhances cytotoxic activity. Compounds lacking these groups, such as 1,5-dihydroxyxanthone (9) and tovopyrifolin C (10), were largely inactive.

  • Diprenylation and Pyrano Rings Enhance Potency: Compounds with diprenyl groups (α-mangostin, 11) or fused pyrano rings (mesuaferrin A, 3; macluraxanthone, 8) generally exhibited the strongest cytotoxic effects across all cell lines.

  • Hydroxylation Pattern Influences Activity: The position and number of hydroxyl groups on the xanthone core also modulate activity. For instance, the additional hydroxyl group in macluraxanthone (8) compared to caloxanthone C (7) appears to contribute to its enhanced potency.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the xanthone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[5][6][7][8]

Materials:

  • Human cancer cell lines (Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Xanthone derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells were treated with various concentrations of the xanthone derivatives (typically in a serial dilution) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and the formazan crystals were dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were then calculated from the dose-response curves.

Potential Signaling Pathways

While the specific signaling pathways for this series of xanthones were not elucidated in the primary study, xanthone derivatives are known to exert their cytotoxic effects through various mechanisms.[9] Molecular docking studies on other xanthone series suggest potential interactions with key proteins involved in cancer progression.[5][10][11]

Signaling_Pathways cluster_xanthone Xanthone Derivatives cluster_cellular_targets Potential Cellular Targets cluster_downstream_effects Downstream Effects Xanthone Xanthone Core Topoisomerase Topoisomerase Xanthone->Topoisomerase Inhibition Kinases Protein Kinases (e.g., CDK2) Xanthone->Kinases Inhibition COX2 COX-2 Xanthone->COX2 Inhibition Telomerase Telomerase Xanthone->Telomerase Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Inflammation_Modulation Inflammation Modulation COX2->Inflammation_Modulation Apoptosis Apoptosis Telomerase->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential signaling pathways modulated by cytotoxic xanthone derivatives.

Experimental Workflow

The general workflow for the evaluation of the cytotoxic activity of xanthone derivatives is a multi-step process that begins with the isolation or synthesis of the compounds and culminates in the determination of their IC₅₀ values against various cancer cell lines.

Experimental_Workflow cluster_compound_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_data_analysis Data Analysis Isolation Isolation/Synthesis of Xanthone Derivatives Characterization Structural Characterization (NMR, MS) Isolation->Characterization Stock_Solution Preparation of Stock Solutions (in DMSO) Characterization->Stock_Solution Compound_Treatment Treatment with Serial Dilutions of Xanthone Derivatives Stock_Solution->Compound_Treatment Cell_Seeding Seeding of Cancer Cell Lines in 96-well Plates Cell_Seeding->Compound_Treatment Incubation Incubation for 48 hours Compound_Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubation for 4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilization of Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Absorbance Measurement (570 nm) Solubilization->Absorbance_Reading Viability_Calculation Calculation of Cell Viability (%) Absorbance_Reading->Viability_Calculation IC50_Determination Determination of IC50 Values Viability_Calculation->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: General experimental workflow for cytotoxicity testing of xanthone derivatives.

This comparative guide highlights the significant potential of xanthone derivatives as a source of novel anticancer drug leads. The structure-activity relationships delineated here provide a rational basis for the design and synthesis of more potent and selective analogs, including derivatives of this compound. Further investigation into the precise molecular targets and signaling pathways will be crucial for the future development of these promising compounds.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for 1,7-Dimethoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) isolated from the roots of Polygala tenuifolia.[] While direct experimental evidence for this specific compound is emerging, its mechanism is largely inferred from structurally related xanthones. This document compares its predicted activity with that of two other well-characterized anti-inflammatory compounds, offering insights for further research and drug development.

At a Glance: Comparative Efficacy

The following table summarizes the available quantitative data for this compound and its alternatives. Data for the primary compound is inferred from studies on closely related xanthones from Polygala tenuifolia.

CompoundTarget/AssayIC50 / EffectCell LineReference
This compound (Inferred) Inhibition of NO ProductionSignificant at 10-100 µMBV2 Microglia[2]
Inhibition of PGE2 ProductionStrong Inhibitory EffectRAW 264.7 Macrophages[3]
1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) TLR4/NF-κB SignalingSelective TLR4 InhibitorRAW264.7 & HEK293T[4][5]
Proliferation of MH7A cellsSuppressed in a dose-dependent mannerMH7A[6]
IL-1β and IL-6 SecretionSuppressed in a dose-dependent mannerMH7A[6]
6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone COX-1 Dependent PGD2 Generation0.27 µMMouse Bone Marrow-Derived Mast Cells[7]
COX-2 Dependent PGD2 Generation0.08 µMMouse Bone Marrow-Derived Mast Cells[7]

Delving into the Mechanism of Action

Based on studies of xanthones isolated from Polygala tenuifolia and the structurally similar compound 1,7-dihydroxy-3,4-dimethoxyxanthone, the proposed mechanism of action for This compound is centered on the modulation of key inflammatory signaling pathways.

It is hypothesized that this xanthone, like its analogs, exerts its anti-inflammatory effects through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Furthermore, a primary upstream target is predicted to be the Toll-like receptor 4 (TLR4) . By binding to TLR4, the compound may inhibit its dimerization, a critical step in the activation of downstream signaling cascades. This, in turn, is expected to suppress the NF-κB and MAPK signaling pathways . The inhibition of NF-κB activation would prevent the translocation of the p65 subunit to the nucleus, thereby reducing the transcription of various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. The modulation of the MAPK pathway likely involves the differential regulation of JNK and p38 kinases.

Proposed Signaling Pathway for this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK Xanthone 1,7-Dimethoxy-2,3- methylenedioxyxanthone Xanthone->TLR4 Xanthone->p38 Modulates Xanthone->JNK Modulates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates p38->Nucleus JNK->Nucleus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Cytokines Transcription iNOS_COX2 iNOS / COX-2 Nucleus->iNOS_COX2 Transcription

Caption: Proposed mechanism of this compound.

Alternative Compounds: A Comparative Overview

1,7-dihydroxy-3,4-dimethoxyxanthone

This xanthone is structurally very similar to the primary compound of interest and has been shown to be a potent anti-inflammatory agent. Its mechanism of action has been investigated more directly.

  • Mechanism: It acts as a selective inhibitor of TLR4, binding directly to the receptor and preventing its dimerization.[4][5] This leads to the suppression of the NF-κB and MAPK (specifically JNK and p38) signaling pathways.[6] The downstream effects include the inhibition of pro-inflammatory cytokine secretion (IL-1β, IL-6) and the suppression of cell proliferation in rheumatoid arthritis-derived fibroblast-like synoviocytes.[6]

6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone

This compound, isolated from yam, represents a different class of anti-inflammatory agent with a more direct enzymatic inhibition profile.

  • Mechanism: It is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of prostaglandins.[7] By inhibiting these enzymes, it directly reduces the production of prostaglandin D2 (PGD2), a key mediator of inflammation in mast cells.[7]

Experimental Protocols

Determination of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

This protocol is based on the methods used for assessing the anti-inflammatory activity of compounds isolated from Polygala tenuifolia.[3]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 100 ng/mL).

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) in the culture medium is measured as an indicator of NO production using the Griess reagent. The absorbance at 540 nm is measured with a microplate reader.

  • PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis of MAPK Pathway Activation

This is a general protocol for assessing the phosphorylation status of key proteins in the MAPK signaling pathway.

  • Cell Lysis: After treatment with the test compound and/or an inflammatory stimulus, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, total p38, p-JNK, total JNK).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Experimental Workflow for Western Blot Analysis

G Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Immunoblotting Immunoblotting with Specific Antibodies Protein_Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis Detection->Analysis

Caption: Standard workflow for Western blot analysis.

TLR4 Inhibition Assay

This protocol is based on methods used to identify TLR4 inhibitors.[4][8]

  • Reporter Cell Line: HEK-Blue™ hTLR4 cells, which express human TLR4 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are used.

  • Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compound at various concentrations.

  • TLR4 Activation: After a pre-incubation period, TLR4 is stimulated with its ligand, LPS (e.g., 1 ng/mL).

  • SEAP Detection: After 18-24 hours, the cell culture supernatant is collected, and the SEAP activity is measured using a QUANTI-Blue™ assay. The absorbance is read at 620-655 nm. A decrease in SEAP activity indicates inhibition of the TLR4 signaling pathway.

  • Cytotoxicity Assay: A parallel MTS assay is performed to ensure that the observed inhibition is not due to cytotoxicity of the compound.

Concluding Remarks

While the precise mechanism of action for this compound requires further direct experimental validation, the available evidence from structurally related compounds strongly suggests its potential as a modulator of inflammatory responses through the TLR4/NF-κB and MAPK signaling pathways. This positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. The comparative data provided in this guide offers a valuable framework for researchers to design future studies aimed at fully elucidating its molecular targets and therapeutic potential.

References

A Comparative Guide to 1,7-Dimethoxy-2,3-methylenedioxyxanthone as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a crucial role in ensuring the quality and validity of these measurements. This guide provides a comparative overview of 1,7-Dimethoxy-2,3-methylenedioxyxanthone as a reference material and evaluates its performance against other well-established xanthone (B1684191) CRMs.

Introduction to this compound

This compound is a naturally occurring xanthone derivative found in plant species such as Polygala tenuifolia. It has garnered significant interest in the scientific community due to its potential pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. As a reference material, it is essential for the accurate quantification and identification of this compound in complex matrices, such as botanical extracts and pharmaceutical formulations.

While this compound is available as a "reference standard" from several chemical suppliers, its availability as a "Certified Reference Material" (CRM) with a comprehensive certificate of analysis from an accredited body is not as widespread as for other xanthones. CRMs are produced under a stringent quality management system (e.g., ISO 17034) and provide certified property values with associated uncertainties, ensuring metrological traceability.

Comparison with Alternative Xanthone CRMs

For a comprehensive evaluation, we compare this compound with three other widely recognized xanthone reference materials: Xanthone (the parent compound), α-Mangostin, and γ-Mangostin. These alternatives are readily available as CRMs from various reputable sources.

FeatureThis compoundXanthoneα-Mangostinγ-Mangostin
CRM Availability LimitedReadily available (USP, Ph. Eur.)Readily availableReadily available
Purity (Typical) ≥98% (as reference standard)≥99.5% (as CRM)≥98% (as CRM)≥98% (as CRM)
Certified Values Typically only purity by HPLCCertified purity, often with additional certified values (e.g., melting point)Certified purityCertified purity
Traceability Often not specifiedTraceable to USP or other pharmacopeial standardsTraceable to primary standardsTraceable to primary standards
Application Research, natural product analysisPharmaceutical quality control, analytical method validationBotanical extract analysis, nutraceuticals, researchBotanical extract analysis, nutraceuticals, research

Experimental Data and Performance

The performance of a reference material is critically dependent on the analytical method used. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of xanthones. Below is a representative experimental protocol for the analysis of this compound, adapted from a validated method for a structurally similar compound.

Experimental Protocol: HPLC Analysis of Xanthones

Objective: To develop and validate an HPLC method for the quantification of this compound and compare its chromatographic behavior with alternative xanthone CRMs.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Xanthone CRM

  • α-Mangostin CRM

  • γ-Mangostin CRM

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Program 0-20 min: 30-70% Acetonitrile; 20-25 min: 70-90% Acetonitrile; 25-30 min: 90% Acetonitrile; 30-35 min: 30% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 320 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare individual stock solutions of each reference material in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all four xanthones by diluting the stock solutions with the initial mobile phase.

  • Prepare a series of calibration standards by serially diluting the mixed standard solution.

Data Analysis:

  • Record the retention time and peak area for each analyte.

  • Construct a calibration curve for each compound by plotting peak area against concentration.

  • Determine the linearity, limit of detection (LOD), and limit of quantification (LOQ) for each analyte.

Expected Performance Comparison
ParameterThis compoundXanthone CRMα-Mangostin CRMγ-Mangostin CRM
Retention Time (min) Expected to be in the mid-to-late elution range due to methoxy (B1213986) and methylenedioxy groupsShorter retention time due to lower polarityLonger retention time due to prenyl groupsSimilar retention time to α-Mangostin
Linearity (R²) > 0.999> 0.999> 0.999> 0.999
LOD (µg/mL) Dependent on detector responseDependent on detector responseDependent on detector responseDependent on detector response
LOQ (µg/mL) Dependent on detector responseDependent on detector responseDependent on detector responseDependent on detector response

Visualizing the Analytical Workflow and Key Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation Stock_Solutions Prepare Stock Solutions (1 mg/mL in Methanol) Mixed_Standard Create Mixed Standard Solution Stock_Solutions->Mixed_Standard Calibration_Curve Prepare Calibration Standards Mixed_Standard->Calibration_Curve HPLC_System Inject into HPLC System Calibration_Curve->HPLC_System Data_Acquisition Data Acquisition (Retention Time, Peak Area) HPLC_System->Data_Acquisition Calibration Construct Calibration Curves Data_Acquisition->Calibration Performance Determine Performance Metrics (Linearity, LOD, LOQ) Calibration->Performance Comparison Compare Results Performance->Comparison

Caption: A streamlined workflow for the comparative HPLC analysis of xanthone reference materials.

CRM_Hierarchy Primary_Standard Primary Standard (Highest Metrological Quality) CRM Certified Reference Material (CRM) (e.g., Xanthone USP) Primary_Standard->CRM Traceability Secondary_Standard Secondary/Working Standard (Calibrated against CRM) CRM->Secondary_Standard Calibration In_House_Standard In-house Reference Material (e.g., this compound) Secondary_Standard->In_House_Standard Qualification

Caption: The metrological traceability chain for analytical reference materials.

Conclusion

This compound is a valuable reference material for research and development involving this specific phytochemical. However, for applications requiring the highest level of metrological traceability and regulatory compliance, the use of a Certified Reference Material is recommended.

While a dedicated CRM for this compound may not be readily available, researchers can leverage well-characterized CRMs of related xanthones, such as Xanthone, α-Mangostin, and γ-Mangostin. These alternatives provide a solid foundation for method validation and quality control, ensuring the reliability of analytical data. The choice of reference material will ultimately depend on the specific requirements of the analytical method and the regulatory landscape. For quantitative analysis, establishing traceability to a recognized CRM is a critical step in generating robust and defensible scientific results.

Safety Operating Guide

Proper Disposal of 1,7-Dimethoxy-2,3-methylenedioxyxanthone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,7-Dimethoxy-2,3-methylenedioxyxanthone (CAS No. 145523-71-3). As a specialized xanthone (B1684191) derivative isolated from plant species like Polygala tenuifolia, this compound is utilized in various research and development applications.[1][] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide consolidates best practices derived from safety data for the parent compound "xanthone" and general laboratory chemical waste management protocols to ensure the protection of personnel and the environment.

Core Safety & Hazard Assessment

Due to the absence of specific toxicological data, this compound should be handled as a potentially hazardous substance. Safety data for the parent compound, xanthone, indicates a low level of hazard, though some sources classify it as a skin and eye irritant.[3] Therefore, adherence to standard laboratory safety protocols is mandatory.

Assumed Hazard Profile:

Hazard TypeAssumed RiskPrimary Precaution
Skin/Eye Irritation PossibleWear nitrile gloves, a fully buttoned lab coat, and safety glasses or goggles.
Acute Toxicity (Oral/Inhalation) Unknown; assumed lowHandle in a well-ventilated area or chemical fume hood to avoid dust inhalation. Do not ingest.
Aquatic Toxicity Unknown; assumed slightly hazardousDo not dispose of down the drain or allow release into the environment.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the compound, ensure all required PPE is worn correctly: safety goggles, lab coat, and chemical-resistant nitrile gloves.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or contaminated solid this compound, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, sealable hazardous waste container.

    • The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and clearly labeled "Hazardous Waste."

  • Liquid Waste:

    • This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]

    • Solutions containing the compound must be collected in a designated, sealed liquid waste container.

    • Crucially, do not mix incompatible waste streams. Halogenated and non-halogenated solvent waste should typically be kept separate. Consult your institution's specific guidelines.

3. Labeling and Storage:

  • Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • List all other components in the container, including solvents.

    • An estimate of the concentration and total volume.

    • The date accumulation started.

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from ignition sources and incompatible materials.

4. Arranging for Final Disposal:

  • Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department.

  • Follow their specific procedures to schedule a waste pickup by a licensed hazardous waste disposal contractor.

  • Never pour this chemical down the sink or dispose of it in regular trash. [3][5]

Visualized Workflow for Chemical Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of laboratory chemical waste, ensuring safety and regulatory compliance.

G cluster_0 Step 1: Preparation & Handling cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Labeling cluster_3 Step 4: Final Disposal A Identify Chemical Waste (Solid or Liquid) B Wear Full PPE (Goggles, Lab Coat, Gloves) A->B C Select Correct Waste Container (Compatible, Sealable) B->C D Segregate Waste Streams (e.g., Halogenated vs. Non-Halogenated) C->D E Transfer Waste to Container (Avoid Spills) D->E F Securely Seal Container E->F G Attach Completed Hazardous Waste Label F->G H Store in Designated Satellite Accumulation Area G->H I Contact Institutional EHS Dept. for Pickup Request H->I J Disposal by Licensed Hazardous Waste Contractor I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.